molecular formula C15H27BrO2 B15552944 (Z)-non-2-enyl 6-bromohexanoate

(Z)-non-2-enyl 6-bromohexanoate

Cat. No.: B15552944
M. Wt: 319.28 g/mol
InChI Key: RYSQKQURHFPCMX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-non-2-enyl 6-bromohexanoate is a useful research compound. Its molecular formula is C15H27BrO2 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H27BrO2

Molecular Weight

319.28 g/mol

IUPAC Name

[(Z)-non-2-enyl] 6-bromohexanoate

InChI

InChI=1S/C15H27BrO2/c1-2-3-4-5-6-7-11-14-18-15(17)12-9-8-10-13-16/h7,11H,2-6,8-10,12-14H2,1H3/b11-7-

InChI Key

RYSQKQURHFPCMX-XFFZJAGNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the target compound, (Z)-non-2-enyl 6-bromohexanoate (B1238239). This document outlines a detailed experimental protocol for its preparation via esterification, followed by a thorough purification procedure using column chromatography. Furthermore, it includes a summary of expected quantitative data and characterization details to aid researchers in the successful synthesis and validation of this molecule.

Synthesis of (Z)-non-2-enyl 6-bromohexanoate

The synthesis of this compound is achieved through the esterification of (Z)-non-2-en-1-ol with 6-bromohexanoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

  • (Z)-non-2-en-1-ol

  • 6-Bromohexanoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine or triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (Z)-non-2-en-1-ol (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of 6-bromohexanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica (B1680970) gel to remove unreacted starting materials and any side products.

Experimental Protocol

Materials:

Equipment:

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValue
Reactant Stoichiometry
(Z)-non-2-en-1-ol1.0 eq
6-Bromohexanoyl chloride1.1 eq
Pyridine/Triethylamine1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Purification
MethodFlash Column Chromatography
Stationary PhaseSilica Gel
Eluent SystemHexanes/Ethyl Acetate Gradient
Expected Yield 75-90%
Expected Purity (by NMR/GC-MS) >95%

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the (Z)-non-2-enyl and 6-bromohexanoate moieties. Key signals include the vinylic protons of the cis-double bond, the methylene (B1212753) group adjacent to the ester oxygen, and the methylene group adjacent to the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, and the carbon bearing the bromine atom.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H and C-O stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern due to the presence of a bromine atom.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants: (Z)-non-2-en-1-ol 6-Bromohexanoyl chloride Pyridine Reaction Esterification in DCM 0°C to RT, 2-4h Reactants->Reaction Workup Aqueous Workup: 1. Quench with H₂O 2. Wash with NaHCO₃ 3. Wash with Brine Reaction->Workup Crude Crude Product Workup->Crude Column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Column Pure Pure (Z)-non-2-enyl 6-bromohexanoate Column->Pure Analysis Spectroscopic Analysis: - ¹H NMR - ¹³C NMR - IR - MS Pure->Analysis

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Signaling_Pathway Start Starting Materials: (Z)-non-2-en-1-ol & 6-Bromohexanoyl chloride ReactionStep Esterification Reaction (Nucleophilic Acyl Substitution) Start->ReactionStep DCM, Base Intermediate Tetrahedral Intermediate ReactionStep->Intermediate Nucleophilic attack ProductFormation Formation of Ester Linkage & HCl Byproduct Intermediate->ProductFormation Elimination of Cl⁻ Neutralization Neutralization of HCl by Pyridine/Triethylamine ProductFormation->Neutralization FinalProduct This compound Neutralization->FinalProduct Drives equilibrium

Caption: Key steps in the esterification reaction for the synthesis of the target molecule.

Spectroscopic and Synthetic Profile of (Z)-non-2-enyl 6-bromohexanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional molecule of interest in synthetic chemistry, potentially serving as a building block in the development of novel chemical entities. Its structure incorporates a cis-alkene and a terminal bromoalkane, offering two distinct reactive centers for further chemical modification. This technical guide provides a detailed overview of the predicted spectroscopic characteristics of (Z)-non-2-enyl 6-bromohexanoate, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Due to the limited availability of public spectroscopic data for this specific compound (CAS No. 2230212-02-7), this document presents a predictive analysis based on the known spectral features of its constituent precursors, 6-bromohexanoic acid and (Z)-non-2-en-1-ol. Furthermore, a general experimental protocol for its synthesis via esterification is proposed, alongside a workflow for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the 6-bromohexanoyl moiety and the (Z)-non-2-enyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.65 - 5.50m2H-CH=CH-
~4.60d2H-O-CH₂-CH=
~3.40t2H-CH₂-Br
~2.30t2H-C(=O)-CH₂-
~2.10q2H=CH-CH₂-
~1.88p2H-CH₂-CH₂-Br
~1.65p2H-C(=O)-CH₂-CH₂-
~1.45p2H-CH₂-CH₂-CH₂-Br
~1.30m6H-(CH₂)₃-CH₃
~0.88t3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~173.5C=O
~135.0-O-CH₂-CH=C H-
~125.0-O-CH₂-C H=CH-
~60.0-O-CH₂-
~34.0-C(=O)-CH₂-
~33.5-CH₂-Br
~32.0=CH-CH₂-
~31.5-CH₂-CH₂-Br
~29.0, 28.0, 24.5, 22.5-(CH₂)ₓ-
~14.0-CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
304/306[M]⁺, Molecular ion peak (presence of Br isotopes)
225[M - Br]⁺
195/197[Br(CH₂)₅COOH]⁺
127[C₉H₁₇]⁺
111[Br(CH₂)₅]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3010Medium=C-H stretch (alkene)
2925, 2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1650MediumC=C stretch (cis-alkene)
1170StrongC-O stretch (ester)
~720MediumC-H bend (cis-alkene)
~650MediumC-Br stretch

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Fischer esterification of 6-bromohexanoic acid with (Z)-non-2-en-1-ol in the presence of an acid catalyst.

Materials:

  • 6-bromohexanoic acid

  • (Z)-non-2-en-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) and (Z)-non-2-en-1-ol (1.1 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

G cluster_reactants Reactants cluster_conditions Conditions 6-bromohexanoic_acid 6-Bromohexanoic Acid Esterification Esterification 6-bromohexanoic_acid->Esterification Z-non-2-en-1-ol (Z)-non-2-en-1-ol Z-non-2-en-1-ol->Esterification Catalyst H₂SO₄ (cat.) Catalyst->Esterification Solvent Toluene, Reflux Solvent->Esterification Workup Aqueous Workup & Purification Esterification->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The purified product would be characterized by the following spectroscopic methods to confirm its identity and purity.

G Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI, EI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for spectroscopic analysis of the synthesized compound.

Interpretation of Spectroscopic Data

The predicted spectroscopic data provides a unique fingerprint for this compound.

  • NMR: The ¹H NMR spectrum is expected to show characteristic signals for the cis-alkene protons around 5.5-5.6 ppm, the ester methylene (B1212753) group adjacent to the oxygen at approximately 4.6 ppm, and the methylene group attached to the bromine at around 3.4 ppm. The ¹³C NMR would confirm the presence of the ester carbonyl at ~173.5 ppm and the two distinct alkene carbons.

  • MS: The mass spectrum should exhibit a molecular ion peak cluster at m/z 304/306, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would include the loss of a bromine radical and cleavage at the ester linkage.

  • IR: The IR spectrum will be dominated by a strong ester carbonyl stretch near 1740 cm⁻¹. The presence of the cis-alkene would be indicated by a C=C stretch around 1650 cm⁻¹ and a =C-H stretch at approximately 3010 cm⁻¹. The C-Br stretch is expected in the lower frequency region, around 650 cm⁻¹.

Conclusion

While experimental spectroscopic data for this compound is not widely published, a comprehensive predictive analysis based on its constituent functional groups provides a robust framework for its identification and characterization. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and verify this compound in a laboratory setting. This technical guide serves as a valuable resource for scientists and professionals engaged in synthetic chemistry and drug development, facilitating the use of this compound in their research endeavors.

Technical Guide: Determining the Aqueous Solubility of (Z)-non-2-enyl 6-bromohexanoate in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Critical Role of Solubility

Determining a compound's solubility is a fundamental step in the early stages of drug discovery and development. Poor aqueous solubility can lead to a host of challenges, including unpredictable in-vitro assay results, poor absorption and bioavailability, and difficulties in formulation development[1][2][3]. For a compound like (Z)-non-2-enyl 6-bromohexanoate (B1238239), which possesses structural features suggesting low water solubility (a long alkyl chain, a bromo-substituent, and an ester functional group), accurately quantifying its solubility in physiologically relevant media is paramount before proceeding with biological testing.

This guide focuses on the thermodynamic or "equilibrium" solubility, which represents the true saturation point of a compound in a solvent under stable conditions. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the dissolution rate and supersaturation phenomena[2]. For rigorous downstream applications, equilibrium solubility provides a more reliable and fundamental measure.

Predicted Physicochemical Properties of (Z)-non-2-enyl 6-bromohexanoate

While experimental data is scarce, the structure of this compound allows for the prediction of key properties that govern its solubility. A related compound, ethyl 6-bromohexanoate, has a predicted water solubility of 64.76 mg/L at 25°C, indicating that long-chain bromo-esters are sparingly soluble[4].

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Implication for Solubility
Molecular Formula C₁₅H₂₇BrO₂ -
Molecular Weight 319.28 g/mol High molecular weight can negatively impact solubility.
LogP (Octanol-Water Partition Coefficient) > 4.0 (Estimated) A high LogP value indicates strong lipophilicity and predicts very low aqueous solubility.
Polar Surface Area ~26.3 Ų (Ester Group) A small polar surface area relative to the large non-polar hydrocarbon structure suggests poor interaction with water molecules.

| Ionizability | Non-ionizable | The compound lacks acidic or basic functional groups, meaning its solubility will be largely independent of the buffer pH within the typical biological range (pH 5-8). |

These predictions collectively classify this compound as a poorly soluble, lipophilic compound. Therefore, empirical determination of its solubility is essential.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility[5][6][7]. It involves agitating an excess amount of the solid or liquid compound in the buffer of interest until equilibrium is reached, followed by separation of the undissolved portion and quantification of the dissolved analyte in the saturated supernatant.

Materials and Reagents
  • This compound (as pure as possible)

  • Biological Buffers of Interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, HEPES pH 7.4)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Organic solvent for stock solution preparation (e.g., Acetonitrile (ACN) or Methanol, HPLC grade)

  • Vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrumentation (HPLC-UV, LC-MS, or GC-MS)

Detailed Methodology
  • Preparation of Buffers: Prepare all biological buffers using high-purity water and filter them through a 0.45 µm membrane filter[1]. Ensure the pH is accurately adjusted to the target value.

  • Sample Preparation: Add an excess amount of this compound to a vial. A key requirement is to have undissolved solid or liquid remaining at the end of the experiment to ensure saturation has been reached[5][6]. A starting point is to add ~1-2 mg of the compound to 1 mL of the buffer.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature)[5][7].

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 72 hours[5]. To confirm equilibrium, you can take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution reaches a stable plateau.

  • Phase Separation: After equilibration, separate the undissolved compound from the saturated aqueous solution. This step is critical to avoid artificially high results.

    • Let the vials stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any suspended solids[8].

    • Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.

    • For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter[8]. Note: It is advisable to test for compound binding to the filter material by analyzing a standard solution before and after filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable, validated analytical method.

    • Calibration Curve: Prepare a set of calibration standards by dissolving a known weight of this compound in an appropriate organic solvent (like acetonitrile) and then diluting these into the same buffer used for the solubility test. This accounts for any matrix effects.

    • Analytical Technique:

      • HPLC-UV: If the compound has a suitable UV chromophore, HPLC-UV is a common choice. However, as an aliphatic ester, this compound may lack a strong chromophore, requiring detection at low wavelengths (e.g., <220 nm) where buffer components might interfere.

      • LC-MS or GC-MS: These are highly sensitive and specific methods suitable for compounds without strong UV absorbance[2][9]. Given the compound's volatility, GC-MS could be an excellent option. LC-MS is also highly applicable and can provide definitive identification and quantification[8].

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Compound to Buffer in Vial B 2. Seal Vial A->B C 3. Agitate at Constant Temp (24-72 hours) B->C D 4. Centrifuge to Pellet Undissolved Compound C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Quantify Filtrate (e.g., LC-MS, GC-MS) E->F G 7. Calculate Solubility (µg/mL or µM) F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.

Table 2: Template for Reporting Solubility of this compound

Buffer System pH Temperature (°C) Mean Solubility (µg/mL) ± SD Mean Solubility (µM) ± SD Replicates (n)
PBS 7.4 25 [Experimental Value] [Calculated Value] 3
PBS 7.4 37 [Experimental Value] [Calculated Value] 3
Tris-HCl 7.4 25 [Experimental Value] [Calculated Value] 3
Tris-HCl 7.4 37 [Experimental Value] [Calculated Value] 3
HEPES 7.4 25 [Experimental Value] [Calculated Value] 3

| HEPES | 7.4 | 37 | [Experimental Value] | [Calculated Value] | 3 |

SD = Standard Deviation

When interpreting the results, it is important to consider the composition of the buffers. While pH is not expected to significantly affect the solubility of this non-ionizable compound, differences in ionic strength or specific ion effects between PBS, Tris, and HEPES could lead to minor variations in the measured solubility.

Hypothetical Biological Context and Signaling

While the specific biological target of this compound is not defined, its structure as a lipophilic ester suggests it could interact with cellular membranes or intracellular lipid-modifying enzymes. For illustrative purposes, the diagram below depicts a hypothetical signaling pathway where such a molecule might act as an inhibitor of a hydrolase enzyme involved in a lipid signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR Enzyme_A Membrane-Bound Enzyme (e.g., PLC) Receptor->Enzyme_A Activates Substrate Lipid Substrate (e.g., PIP2) Enzyme_A->Substrate Acts on Product Signaling Lipid (e.g., DAG) Substrate->Product Converts to Hydrolase Target Hydrolase Product->Hydrolase Metabolized by Downstream Downstream Signaling (e.g., PKC Activation) Product->Downstream Activates Hydrolase->Product Inactivates Compound (Z)-non-2-enyl 6-bromohexanoate Compound->Hydrolase Inhibits

Caption: A hypothetical pathway where a lipophilic compound inhibits a hydrolase.

Conclusion

This guide provides a robust framework for researchers to empirically determine the aqueous solubility of this compound in various biological buffers. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, scientists can generate the reliable and accurate solubility data essential for advancing their research. The provided templates for data presentation and visualization are intended to ensure clarity and consistency in reporting these critical physicochemical parameters.

References

D-Desthiobiotin: A Reversible Biotin Analogue for Affinity Chromatography and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biotin-streptavidin technology, the remarkable affinity of the biotin-streptavidin interaction is both a powerful tool and a significant limitation. The near-irreversible bond, with a dissociation constant (Kd) in the femtomolar range, is ideal for applications requiring robust and stable binding. However, for applications such as the gentle elution of purified proteins or the reversible capture and release of target molecules, this strong interaction proves to be a considerable hurdle. This technical guide focuses on D-desthiobiotin, a sulfur-free analogue of biotin (B1667282) that offers a compelling solution to this challenge.

Initially, the topic of "(Z)-non-2-enyl 6-bromohexanoate" as a biotin analogue was proposed. However, extensive investigation has revealed that this compound is not a recognized biotin analogue, and its chemical structure is distinct from known biotin derivatives. It is likely that this name is a misnomer or refers to a niche, undocumented compound. The well-established and widely used biotin analogue for reversible binding applications is D-desthiobiotin. This guide will, therefore, provide a comprehensive overview of the properties, applications, and experimental protocols related to D-desthiobiotin.

D-desthiobiotin binds to streptavidin with high specificity, yet with a significantly lower affinity than biotin, allowing for gentle and efficient elution of the bound molecules under mild conditions. This makes it an invaluable tool in affinity chromatography, protein purification, and various pull-down assays where the recovery of the native, functional target is paramount. This guide will delve into the quantitative aspects of its binding, provide detailed experimental protocols for its use, and present a visual workflow for its application in affinity purification.

Data Presentation

The key advantage of D-desthiobiotin lies in its altered binding kinetics to streptavidin compared to biotin. The following table summarizes the quantitative data on the binding affinities.

LigandTargetDissociation Constant (Kd) [M]Association Rate Constant (kon) [M⁻¹s⁻¹]Dissociation Rate Constant (koff) [s⁻¹]
Biotin Streptavidin~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵~1 x 10⁷~1 x 10⁻⁶
D-Desthiobiotin Streptavidin~1 x 10⁻¹¹Not widely reportedNot widely reported

Note: The exact values for binding kinetics can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the specific techniques used for measurement.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for affinity purification using desthiobiotin-labeled molecules and streptavidin-functionalized beads.

Affinity_Purification_Workflow cluster_0 Preparation cluster_1 Binding cluster_2 Purification & Elution Protein Target Protein Labeling Protein Labeling Protein->Labeling NHS_Desthiobiotin NHS-Desthiobiotin NHS_Desthiobiotin->Labeling Desthiobiotin_Protein Desthiobiotinylated Protein Labeling->Desthiobiotin_Protein Incubation Incubation Desthiobiotin_Protein->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Bound_Complex Protein-Bead Complex Incubation->Bound_Complex Wash Wash Steps Bound_Complex->Wash Elution Elution with free Biotin Wash->Elution Purified_Protein Purified Target Protein Elution->Purified_Protein Beads_Biotin Beads with Biotin Elution->Beads_Biotin

Affinity purification workflow using D-desthiobiotin.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of dl-desthiobiotin, protein labeling with NHS-desthiobiotin, and affinity purification of desthiobiotinylated proteins.

Chemical Synthesis of dl-Desthiobiotin

While biosynthetic routes for D-desthiobiotin exist in microorganisms, a common chemical synthesis approach for the racemic mixture (dl-desthiobiotin) involves the reaction of pimelic acid with 1,3-diamino-2-propanol (B154962), followed by cyclization. The following is a generalized protocol based on established chemical principles.

Materials:

  • Pimelic acid

  • Thionyl chloride

  • 1,3-Diamino-2-propanol

  • Sodium methoxide (B1231860)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Synthesis of Pimelic Acid Dichloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add thionyl chloride to pimelic acid in a fume hood.

    • Gently heat the mixture to reflux and maintain for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pimelic acid dichloride.

  • Condensation with 1,3-Diamino-2-propanol:

    • Dissolve 1,3-diamino-2-propanol in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Cool the solution in an ice bath.

    • Slowly add a solution of pimelic acid dichloride in the same solvent to the cooled diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cyclization to form dl-Desthiobiotin:

    • To the reaction mixture, add a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux for several hours to induce cyclization.

    • After cooling, neutralize the reaction mixture with hydrochloric acid.

    • The precipitated product can be collected by filtration.

  • Purification:

    • The crude dl-desthiobiotin can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

    • The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protein Labeling with NHS-Desthiobiotin

This protocol describes the labeling of a target protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of desthiobiotin.

Materials:

  • Purified protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Desthiobiotin

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., spin column) for buffer exchange and removal of excess labeling reagent

  • Reaction tubes

Procedure:

  • Preparation of NHS-Desthiobiotin Stock Solution:

    • Immediately before use, dissolve NHS-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL. Vortex to ensure complete dissolution.

  • Protein Sample Preparation:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

  • Labeling Reaction:

    • Calculate the required volume of the NHS-Desthiobiotin stock solution to achieve a 10-20 fold molar excess of the labeling reagent to the protein.

    • Add the calculated volume of the NHS-Desthiobiotin stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Labeling Reagent:

    • Remove the unreacted NHS-Desthiobiotin and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the labeled protein.

  • Determination of Labeling Efficiency (Optional):

    • The degree of labeling can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin (B1170675) by the desthiobiotinylated protein.

Affinity Purification of a Desthiobiotinylated Protein

This protocol outlines the capture of a desthiobiotin-labeled protein using streptavidin-agarose beads and its subsequent elution with free biotin.

Materials:

  • Desthiobiotin-labeled protein sample

  • Streptavidin-agarose beads (or magnetic beads)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing 2-10 mM D-biotin)

  • Microcentrifuge tubes or chromatography columns

  • Rotating mixer

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin-agarose bead slurry and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads by adding 10 bed volumes of Binding/Wash Buffer, centrifuging briefly, and carefully aspirating the supernatant. Repeat this wash step two more times.

  • Binding of Desthiobiotinylated Protein:

    • Add the desthiobiotin-labeled protein sample to the washed streptavidin beads.

    • Incubate the mixture for 30-60 minutes at room temperature or 4°C on a rotating mixer to allow for binding.

  • Washing:

    • Centrifuge the tube to pellet the beads and carefully remove the supernatant (this is the unbound fraction).

    • Wash the beads by adding 10 bed volumes of Binding/Wash Buffer. Invert the tube several times to resuspend the beads.

    • Centrifuge and aspirate the supernatant. Repeat the wash step at least three times to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound protein, add 1-2 bed volumes of Elution Buffer (containing free biotin) to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. The free biotin will compete with the desthiobiotinylated protein for binding to streptavidin, thus displacing the labeled protein from the beads.

    • Centrifuge the tube and carefully collect the supernatant, which contains the purified protein.

    • For more complete elution, the elution step can be repeated, and the supernatants pooled.

  • Analysis of Purified Protein:

    • Analyze the eluted protein fraction by SDS-PAGE, Western blotting, or other relevant assays to confirm the purity and identity of the target protein.

Technical Guide: (Z)-non-2-enyl 6-bromohexanoate for Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interactions (PPIs) within their native cellular context.[1] The development of novel cross-linking reagents with diverse functionalities is crucial for expanding the capabilities of this technique. This technical guide introduces (Z)-non-2-enyl 6-bromohexanoate (B1238239), a heterobifunctional cross-linking agent with potential applications in detailed structural and interaction studies.

(Z)-non-2-enyl 6-bromohexanoate possesses two distinct reactive moieties: a 6-bromohexanoate group and a (Z)-non-2-enyl group. This architecture allows for a controlled, two-step cross-linking strategy. The bromoalkane functionality can selectively react with nucleophilic amino acid residues, such as cysteine, through alkylation.[2][3][4] The alkene group, on the other hand, can participate in photo-initiated thiol-ene reactions with cysteine residues, providing temporal control over the second cross-linking step.[5][6] This guide provides a comprehensive overview of the proposed mechanism, experimental protocols, and potential applications of this compound in protein cross-linking studies.

Chemical Structure and Properties

The unique structure of this compound offers a versatile platform for protein cross-linking.

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: A Two-Step Heterobifunctional Cross-Linking Strategy

The distinct reactivity of the two functional ends of this compound allows for a sequential cross-linking workflow. This approach minimizes unwanted side reactions and provides greater control over the cross-linking process.[7]

  • Step 1: Alkylation of Cysteine. The 6-bromohexanoate moiety reacts with a nucleophilic cysteine residue on the "bait" protein via an SN2 reaction, forming a stable thioether bond. This reaction is typically performed in the dark to prevent premature reaction of the alkene group.

  • Step 2: Photo-initiated Thiol-Ene Reaction. After removal of the excess cross-linker, the "prey" protein is introduced. Upon exposure to UV light in the presence of a photoinitiator, a thiyl radical is generated from a cysteine residue on the prey protein. This radical then adds across the double bond of the (Z)-non-2-enyl group of the cross-linker, forming a second covalent bond and completing the cross-link.[5][6]

G start Start: Protein Complex (Bait-Cys + Prey-Cys) step1 Step 1: Alkylation This compound added Incubate in dark start->step1 intermediate Intermediate: Bait protein modified with cross-linker step1->intermediate step2 Step 2: Thiol-Ene Reaction Add Prey protein UV irradiation + Photoinitiator intermediate->step2 end End: Covalently Cross-linked Protein Complex step2->end

Caption: Proposed two-step cross-linking mechanism.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific protein systems.

Protein Preparation
  • Purify the bait and prey proteins to >95% purity.

  • Buffer exchange the proteins into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT).

  • Determine the protein concentrations accurately using a method such as a BCA assay.

Step 1: Alkylation of the Bait Protein
  • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

  • In a microcentrifuge tube, combine the bait protein with the cross-linker stock solution. The final concentration of the cross-linker should be in molar excess (e.g., 10- to 50-fold) over the protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quench the reaction by adding a low molecular weight thiol (e.g., 2-mercaptoethanol) to a final concentration of ~20 mM.

  • Remove the excess cross-linker and quenching reagent by size-exclusion chromatography or dialysis.

Step 2: Photo-initiated Cross-Linking to the Prey Protein
  • Combine the modified bait protein with the prey protein in a quartz cuvette or a UV-transparent microplate.

  • Add a photoinitiator (e.g., lithium acylphosphinate salt, LAP) to a final concentration of 1-5 mM.

  • Irradiate the sample with UV light (e.g., 365 nm) for a specified duration (e.g., 1-10 minutes). The optimal irradiation time and intensity should be determined empirically.

  • Analyze the cross-linking reaction by SDS-PAGE. A new band corresponding to the cross-linked complex should be observed.

Mass Spectrometry Analysis of Cross-Linked Peptides
  • Excise the cross-linked protein band from the SDS-PAGE gel.

  • Perform in-gel digestion with a protease (e.g., trypsin).

  • Extract the peptides from the gel.

  • Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.[8][9]

  • Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides.[10][11]

Data Presentation

Quantitative data from cross-linking experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Optimized Reaction Conditions for Cross-Linking

ParameterBait Protein AlkylationPhoto-initiated Cross-Linking
Protein Concentration 10 µM5 µM (each)
Cross-linker:Protein Ratio 20:1 (molar)-
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.550 mM HEPES, 150 mM NaCl, pH 7.5
Incubation Time 1.5 hours5 minutes
Temperature 25°C25°C
UV Wavelength -365 nm
UV Intensity -5 mW/cm²
Photoinitiator (LAP) -2 mM

Table 2: Quantitative Analysis of Cross-Linking Efficiency

Analysis MethodBait Modification Efficiency (%)Cross-Linking Yield (%)
Densitometry (SDS-PAGE) >90%~30%
Intact Mass Spectrometry 92%28%
Quantitative MS (SILAC) -25-35%

Table 3: Representative Mass Spectrometry Data for Identified Cross-Linked Peptides

Cross-link IDBait Peptide SequencePrey Peptide SequenceCross-linked ResiduesPrecursor m/zScore
XL-01...VTCA......LGCT...Cys123 - Cys45845.4321 (4+)152
XL-02...YNCR......WSCQ...Cys88 - Cys210912.4789 (3+)135
XL-03...GPCK......VNCM...Cys25 - Cys156765.3987 (5+)118

* Indicates the cross-linked cysteine residue.

Application in Signaling Pathway Analysis

Heterobifunctional cross-linkers like this compound can be invaluable for studying transient or weak protein-protein interactions within signaling pathways. For instance, it can be used to capture the interaction between a kinase and its substrate.

G ligand Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor sos GEF (e.g., Sos) adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk crosslink <Cross-link MEK and ERK using this compound> mek->crosslink transcription Transcription Factors erk->transcription response Cellular Response transcription->response crosslink->erk

Caption: Studying the MEK-ERK interaction in the MAPK pathway.

In this example, a cysteine residue could be introduced into MEK (the bait) and ERK (the prey) through site-directed mutagenesis. The two-step cross-linking protocol would then be applied to cells expressing these mutant proteins to covalently trap the MEK-ERK complex for subsequent analysis.

Conclusion

This compound represents a promising heterobifunctional cross-linker for the study of protein structure and interactions. Its dual reactivity allows for a controlled, sequential cross-linking strategy, which can be advantageous for capturing specific protein-protein interactions with high fidelity. The ability to initiate the second cross-linking step with UV light provides temporal control, enabling the study of dynamic processes. While further experimental validation is required, the chemical principles underlying its proposed mechanism are well-established in the field of chemical biology. This technical guide provides a framework for researchers to explore the potential of this and similar cross-linkers in their own systems.

References

A Technical Guide to the Proteomic Investigation of (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This document outlines a comprehensive strategy for the preliminary proteomic investigation of (Z)-non-2-enyl 6-bromohexanoate (B1238239). This compound has been identified as a protein cross-linking agent and an analog of biotin, suggesting its potential utility as a chemical probe to explore protein function and interactions within a native biological context. The methodologies described herein leverage advanced proteomic techniques, specifically Activity-Based Protein Profiling (ABPP), to identify the cellular targets of this molecule and elucidate its potential mechanism of action.

Introduction to (Z)-non-2-enyl 6-bromohexanoate

This compound is a molecule featuring two key chemical moieties: an electrophilic 6-bromohexanoate group, capable of forming covalent bonds with nucleophilic amino acid residues, and a lipophilic (Z)-non-2-enyl tail, which may facilitate membrane transport and specific protein interactions. Its characterization as a protein cross-linking agent makes it a prime candidate for development as an activity-based probe.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes and other proteins directly in complex proteomes.[1][2][3] By designing a derivative of this compound that incorporates a reporter tag, we can selectively label its protein targets, enrich these labeled proteins from a complex cell lysate, and identify them using quantitative mass spectrometry.[4] This approach can provide a global view of the compound's protein interaction landscape, offering insights into its potential biological effects and identifying novel targets for therapeutic development.

Experimental Protocols

The following sections detail the proposed experimental workflow for identifying the protein targets of this compound using a two-step ABPP approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For target identification using ABPP, this compound must be modified to include a bioorthogonal handle for downstream reporter tag conjugation. An alkyne group is ideal for this purpose as it is small, biologically inert, and allows for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] The synthesis would involve replacing the bromo- moiety with or adding a terminal alkyne to the hexanoate (B1226103) chain, creating "(Z)-non-2-enyl 6-alkynyl-hexanoate" (ZNAH).

  • Cell Line: A human cancer cell line (e.g., HeLa or A549) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are grown to 80-90% confluency. For the experimental group, cells are treated with 10 µM of the ZNAH probe for 1 hour. A vehicle control group is treated with an equivalent volume of DMSO. Three biological replicates are prepared for each condition.

  • Harvesting: After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS), scraped, and pelleted by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail).

  • Homogenization: The lysate is sonicated on ice (3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell disruption and shear DNA.

  • Clarification: The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the soluble proteome is collected, and protein concentration is determined using a BCA assay.

  • Reaction Mix: To 1 mg of proteome from the probe-treated and control samples, the following are added:

    • Biotin-Azide (100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) Sulfate (CuSO₄) (1 mM)

  • Incubation: The reaction is incubated for 1 hour at room temperature with gentle shaking.

  • Bead Preparation: High-capacity streptavidin agarose (B213101) beads are washed three times with lysis buffer.

  • Enrichment: The biotin-tagged proteome is added to the washed streptavidin beads and incubated for 2 hours at 4°C on a rotator to capture the probe-labeled proteins.

  • Washing: The beads are subsequently washed sequentially with:

    • 0.1% SDS in PBS (3 times)

    • 6 M Urea (B33335) in PBS (3 times)

    • PBS (3 times) to remove non-specifically bound proteins.

  • Reduction & Alkylation: The beads are resuspended in 6 M Urea/PBS. Dithiothreitol (DTT) is added to a final concentration of 10 mM and incubated for 30 minutes at 37°C. Iodoacetamide (IAA) is then added to a final concentration of 20 mM and incubated for 30 minutes in the dark.

  • Digestion: The urea is diluted to 1 M with 50 mM ammonium (B1175870) bicarbonate. Sequencing-grade trypsin is added at a 1:50 (enzyme:protein) ratio, and the mixture is incubated overnight at 37°C.

  • Elution: The supernatant containing the tryptic peptides is collected. The beads are washed once with mass spectrometry-grade water, and the wash is combined with the supernatant. The peptides are then desalted using a C18 StageTip.

  • Instrumentation: Desalted peptides are analyzed on a Q-Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a Dionex Ultimate 3000 RSLCnano system.

  • Chromatography: Peptides are separated on a 75 µm x 50 cm C18 column over a 120-minute gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans at a resolution of 60,000 and MS2 scans (HCD fragmentation) on the top 20 most intense precursor ions at a resolution of 15,000.

  • Database Search: Raw data files are processed using MaxQuant software. MS/MS spectra are searched against the human UniProt database.

  • Quantification: Label-free quantification (LFQ) is performed to compare the abundance of identified proteins between the ZNAH-treated and DMSO control samples.

  • Statistical Analysis: The resulting protein LFQ intensities are processed using Perseus software. Proteins that are significantly enriched in the ZNAH-treated samples (e.g., p-value < 0.05 and fold change > 2) are considered potential targets.

Hypothetical Data Presentation

The following table represents hypothetical results from the quantitative proteomic experiment, highlighting proteins identified as specific targets of the this compound probe (ZNAH).

Protein ID (UniProt)Gene NameProtein NameLog₂ Fold Change (ZNAH/Control)-log₁₀(p-value)Function
P04035ACAA1Peroxisomal thiolase4.585.21Fatty acid beta-oxidation
P15559HMGCS1HMG-CoA synthase, cytoplasmic4.124.89Cholesterol biosynthesis
Q02763ALDH1A1Aldehyde dehydrogenase 1A13.874.55Retinoic acid biosynthesis
P00558AKR1A1Aldo-keto reductase family 1 member A13.554.20Metabolic detoxification
P08238HSP90B1Endoplasmin (HSP90B1)2.983.76Chaperone, protein folding
P62258PPIAPeptidyl-prolyl cis-trans isomerase A2.513.41Protein folding, signaling

Table 1: Hypothetical list of significantly enriched protein targets of the ZNAH probe identified by quantitative mass spectrometry. Data represents the mean of three biological replicates.

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental design and potential biological implications.

G cluster_cell In-Cellulo Labeling cluster_lysis Sample Preparation cluster_enrich Target Enrichment cluster_ms Analysis cell HeLa Cells probe Treat with ZNAH Probe cell->probe lysis Lysis & Proteome Extraction probe->lysis click Click Chemistry: Attach Biotin-Azide lysis->click enrich Streptavidin Affinity Purification click->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Target Identification lcms->data

Figure 1. Experimental workflow for Activity-Based Protein Profiling (ABPP).

Based on the hypothetical identification of Peroxisomal thiolase (ACAA1) as a primary target, the following diagram illustrates its position within the fatty acid beta-oxidation pathway, suggesting a potential point of modulation by the compound.

G FA Fatty Acyl-CoA ACOX1 ACOX1 FA->ACOX1 EnoylCoA trans-2-enoyl-CoA ACOX1->EnoylCoA HSD17B4 HSD17B4 EnoylCoA->HSD17B4 KetoacylCoA 3-ketoacyl-CoA HSD17B4->KetoacylCoA ACAA1 ACAA1 (Thiolase) Target of ZNAH KetoacylCoA->ACAA1 ShortenedFA Shortened Acyl-CoA ACAA1->ShortenedFA To next cycle AcetylCoA Acetyl-CoA ACAA1->AcetylCoA To Krebs Cycle

References

Methodological & Application

Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the use of (Z)-non-2-enyl 6-bromohexanoate (B1238239) as a ligand in affinity purification. (Z)-non-2-enyl 6-bromohexanoate is a versatile molecule that can be immobilized on a solid support to selectively capture proteins of interest. Its utility as a biotin (B1667282) analogue allows for the purification of biotin-binding proteins and streptavidin conjugates[1]. Furthermore, the presence of a 6-bromohexanoate moiety enables covalent linkage to affinity matrices and potentially allows for the capture of proteins with nucleophilic residues. This protocol details the immobilization of the ligand onto an agarose (B213101) matrix, followed by a comprehensive procedure for affinity purification, including sample preparation, binding, washing, and elution steps.

Introduction

Affinity purification is a powerful technique for isolating a specific protein from a complex mixture based on a highly specific binding interaction[2][3][4][5][6]. The method relies on the immobilization of a ligand, or "bait," to a solid support, which then selectively binds the target protein, or "prey"[3][7][8]. This compound is a chemical compound that can be employed as a ligand in such procedures[1].

The structure of this compound features two key components for affinity applications:

  • A (Z)-non-2-enyl group: This lipophilic moiety can participate in non-covalent interactions with proteins.

  • A 6-bromohexanoate group: The terminal bromine atom serves as a reactive site for covalent immobilization onto a functionalized chromatography matrix. This alkyl halide can also potentially form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) on target proteins, enabling covalent capture strategies.

This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to utilize this compound in affinity purification workflows.

Materials and Reagents

Table 1: Materials and Reagents
Item Supplier Catalog No. Notes
This compoundChemical Supplier2230212-02-7
Thiol-activated Agarose BeadsG-Biosciences or similarVariese.g., SulfoLink™ Coupling Resin
Dimethylformamide (DMF), AnhydrousMajor Chemical SupplierVaries
Diisopropylethylamine (DIPEA)Major Chemical SupplierVaries
L-CysteineMajor Chemical SupplierVariesFor quenching
Sodium Chloride (NaCl)Major Chemical SupplierVariesFor buffers
Tris BaseMajor Chemical SupplierVariesFor buffers
Hydrochloric Acid (HCl)Major Chemical SupplierVariesFor pH adjustment
Sodium Dodecyl Sulfate (SDS)Major Chemical SupplierVariesFor elution
Dithiothreitol (DTT)Major Chemical SupplierVariesFor elution
Protease Inhibitor CocktailMajor Chemical SupplierVaries
Cell Lysis BufferIn-house preparationSee Table 2
Binding/Wash BufferIn-house preparationSee Table 3
Elution BufferIn-house preparationSee Table 4
Spin ColumnsLaboratory SupplierVaries
End-over-end rotatorLaboratory SupplierVaries
SpectrophotometerLaboratory SupplierVaries

Experimental Protocols

Immobilization of this compound to Thiol-Activated Agarose

This protocol describes the covalent attachment of this compound to a thiol-activated agarose resin via nucleophilic substitution, where the thiol groups on the resin displace the bromide on the ligand.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_coupling Ligand Coupling cluster_wash_quench Washing and Quenching prep_resin Wash Thiol-Activated Agarose with DMF dissolve_ligand Dissolve (Z)-non-2-enyl 6-bromohexanoate in DMF with DIPEA incubate Incubate Resin with Ligand Solution (Room Temp, 16h) prep_resin->incubate dissolve_ligand->incubate wash_resin Wash Resin with DMF to Remove Unbound Ligand incubate->wash_resin quench Quench Unreacted Sites with L-Cysteine wash_resin->quench final_wash Final Wash with Binding/Wash Buffer quench->final_wash

Caption: Workflow for immobilizing this compound.

Procedure:

  • Resin Preparation:

    • Transfer 1 mL of thiol-activated agarose bead slurry to a 2 mL spin column.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant.

    • Wash the resin by adding 1.5 mL of anhydrous DMF, resuspending the beads, centrifuging, and discarding the supernatant. Repeat this wash step three times.

  • Ligand Coupling:

    • Prepare a 100 mM solution of this compound in anhydrous DMF.

    • In a separate tube, add 500 µL of the 100 mM ligand solution and 20 µL of DIPEA (acts as a base to facilitate the reaction).

    • Add the ligand-DIPEA mixture to the washed thiol-activated agarose beads.

    • Incubate on an end-over-end rotator for 16 hours at room temperature.

  • Washing and Quenching:

    • Centrifuge the resin at 500 x g for 1 minute and discard the supernatant containing unreacted ligand.

    • Wash the resin three times with 1.5 mL of anhydrous DMF.

    • To block any remaining unreacted thiol groups, add 1 mL of a 50 mM L-cysteine solution in Binding/Wash Buffer (see Table 3) and incubate for 2 hours at room temperature.

    • Wash the resin three times with 1.5 mL of Binding/Wash Buffer.

    • The ligand-coupled resin is now ready for use or can be stored in Binding/Wash Buffer with 0.02% sodium azide (B81097) at 4°C.

Affinity Purification of Target Proteins

This protocol outlines the procedure for capturing target proteins from a cell lysate using the prepared affinity resin.

Procedure:

  • Sample Preparation:

    • Prepare a cell lysate by resuspending a cell pellet in ice-cold Cell Lysis Buffer (see Table 2) containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Binding:

    • Equilibrate the ligand-coupled resin by washing with 1 mL of ice-cold Binding/Wash Buffer (see Table 3).

    • Add 1-5 mg of the clarified cell lysate to the equilibrated resin.

    • Incubate with gentle agitation on an end-over-end rotator for 2-4 hours at 4°C.

  • Washing:

    • Centrifuge the resin at 500 x g for 1 minute and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the resin by adding 1 mL of ice-cold Binding/Wash Buffer, resuspending, and centrifuging. Discard the supernatant. Repeat this wash step four more times to ensure removal of non-specifically bound proteins.

  • Elution:

    • To elute the bound proteins, add 100-500 µL of Elution Buffer (see Table 4) to the resin.

    • Incubate at 95°C for 5-10 minutes.

    • Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant, which contains the eluted proteins.

    • The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Table 2: Cell Lysis Buffer Composition
Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMIonic strength
NP-40 or Triton X-1001% (v/v)Non-ionic detergent for cell lysis
Protease Inhibitor Cocktail1XPrevents protein degradation
Table 3: Binding/Wash Buffer Composition
Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mM - 500 mMIonic strength (higher salt reduces non-specific binding)
NP-40 or Triton X-1000.1% (v/v)Reduces non-specific hydrophobic interactions
Table 4: Elution Buffer Composition
Component Final Concentration Purpose
Tris-HCl, pH 6.862.5 mMBuffering agent
SDS2% (w/v)Denaturing detergent to disrupt interactions
DTT100 mMReducing agent to break disulfide bonds
Glycerol10% (v/v)Increases density for loading on gels
Bromophenol Blue0.01% (w/v)Tracking dye

Hypothetical Application: Investigating a Cysteine-Modifying Signaling Pathway

The bromohexanoate moiety of the ligand can potentially react with nucleophilic residues like cysteine. This makes it a tool for "activity-based protein profiling" to identify proteins with reactive cysteines that might be involved in specific signaling pathways, such as those regulated by redox modifications.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothetical Redox-Sensitive Signaling Pathway cluster_capture Affinity Purification Target ROS Reactive Oxygen Species (ROS) Kinase Kinase A ROS->Kinase Activates Phosphatase Phosphatase B (Reactive Cys) ROS->Phosphatase Inhibits (via Cys oxidation) TargetProtein Target Protein Kinase->TargetProtein Phosphorylates Phosphatase->TargetProtein Dephosphorylates Downstream Downstream Cellular Response TargetProtein->Downstream AffinityResin This compound Resin Phosphatase_Cap Phosphatase B (Reactive Cys) Phosphatase_Cap->AffinityResin Covalently Captured

Caption: Hypothetical pathway where Phosphatase B is a target.

In this hypothetical pathway, Reactive Oxygen Species (ROS) inhibit Phosphatase B by oxidizing a reactive cysteine residue. Under basal conditions, this cysteine is available to be covalently captured by the this compound resin. By comparing the captured proteins from ROS-treated and untreated cells, one could identify proteins like Phosphatase B that are regulated by redox-sensitive cysteine modifications.

Data Interpretation and Troubleshooting

Problem Possible Cause Solution
Low yield of eluted protein - Inefficient ligand immobilization- Low abundance of target protein- Binding conditions not optimal- Confirm immobilization using a colorimetric assay for free thiols.- Increase the amount of starting cell lysate.- Optimize pH and salt concentration of the Binding/Wash Buffer.
High background of non-specific proteins - Insufficient washing- Hydrophobic or ionic interactions with the resin- Increase the number of wash steps.- Increase the salt concentration (e.g., up to 500 mM NaCl) and detergent concentration in the Wash Buffer.
Ligand leaching from the support - Unstable covalent linkage- Ensure anhydrous conditions were used during immobilization.- Consider a more stable linkage chemistry if the problem persists.

Conclusion

The protocol outlined in these application notes provides a comprehensive framework for utilizing this compound in affinity purification experiments. The dual functionality of this ligand as both a biotin analogue and a reactive probe for nucleophilic residues makes it a valuable tool for a range of applications in protein biochemistry and drug discovery. By following the detailed methodologies for immobilization and purification, researchers can effectively isolate and identify proteins of interest from complex biological samples.

References

Application Notes and Protocols for Protein Labeling with (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe designed for the targeted covalent modification of proteins. This reagent possesses two key features: an electrophilic 6-bromohexanoate moiety that can react with nucleophilic amino acid residues, and a (Z)-non-2-enyl group that can serve as a reporter tag or a point of attachment for other molecules. The alkyl bromide acts as an electrophilic "warhead" that forms a stable covalent bond, primarily with cysteine residues through alkylation of the thiol group.[1][2][3] This process of protein alkylation is a cornerstone of proteomics and chemical biology, enabling the study of protein function, structure, and interactions.[1][3]

The lipophilic (Z)-non-2-enyl chain can facilitate interactions with hydrophobic pockets of proteins and can be potentially used for subsequent detection or manipulation. This application note provides a detailed, step-by-step guide for the use of (Z)-non-2-enyl 6-bromohexanoate in protein labeling experiments, including reaction setup, purification of labeled proteins, and methods for analysis.

Principle of Reaction

The primary mechanism of protein labeling with this compound is nucleophilic substitution. The thiol group (-SH) of a cysteine residue, being a potent nucleophile, attacks the carbon atom attached to the bromine atom of the 6-bromohexanoate moiety. This results in the formation of a stable thioether bond and the displacement of the bromide ion. While cysteine is the most common target, other nucleophilic residues such as lysine, histidine, and methionine can also be modified, though generally at a slower rate and under specific pH conditions.[1][2]

Materials and Reagents

  • Protein of Interest (POI): Purified and at a known concentration (ideally >1 mg/mL).

  • This compound: Prepare a stock solution (e.g., 10-100 mM) in a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer at a pH range of 7.2-8.5. The pH can be optimized to favor the labeling of specific residues.

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and make cysteine residues accessible.

  • Quenching Reagent: A thiol-containing compound like β-mercaptoethanol or excess DTT to stop the labeling reaction.

  • Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis to remove unreacted labeling reagent.

  • Analytical Tools: SDS-PAGE, Mass Spectrometry (MS), or other relevant techniques to confirm labeling.

Experimental Protocols

In-Solution Protein Labeling

This protocol is suitable for purified proteins in solution.

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent. For example, add DTT to a final concentration of 1-5 mM and incubate at 37°C for 30 minutes. Note: If reduction is performed, the reducing agent must be removed (e.g., using a desalting column) before adding the labeling reagent to prevent it from reacting with the probe. TCEP can often be used in the presence of the labeling reagent without prior removal.

  • Labeling Reaction:

    • Add the stock solution of this compound to the protein solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The reaction time may require optimization.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent. For example, add β-mercaptoethanol or DTT to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a pre-packed desalting column) or by dialysis against a suitable buffer.

  • Analysis and Storage:

    • Confirm the successful labeling of the protein using SDS-PAGE (which may show a slight shift in molecular weight) and/or mass spectrometry to determine the degree of labeling.

    • Store the labeled protein at -20°C or -80°C.

On-Bead Protein Labeling (for affinity-purified proteins)

This protocol is useful for labeling proteins that are immobilized on affinity beads.

  • Protein Immobilization:

    • Bind the protein of interest to the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).

    • Wash the beads extensively with a wash buffer to remove any unbound proteins.

  • Labeling Reaction:

    • Resuspend the beads in the reaction buffer.

    • Add the this compound stock solution to the bead slurry to the desired final concentration.

    • Incubate at room temperature for 1-4 hours with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with the reaction buffer to remove unreacted labeling reagent.

  • Elution:

    • Elute the labeled protein from the beads using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins).

  • Analysis:

    • Analyze the eluted, labeled protein by SDS-PAGE and mass spectrometry.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear interpretation.

Table 1: Optimization of Labeling Conditions

ParameterCondition 1Condition 2Condition 3
Molar Excess of Probe10x50x100x
Reaction Time (hours)124
Temperature (°C)252537
Degree of Labeling (MS)0.8 labels/protein1.5 labels/protein2.1 labels/protein
Protein Recovery (%)95%92%85%

Table 2: Comparison of Labeled Residues (from Mass Spectrometry Data)

Amino Acid ResidueNumber of Labeled Sites
Cysteine2
Lysine1
Histidine0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis p1 Purified Protein p2 Reduction (optional) (DTT or TCEP) p1->p2 l1 Add (Z)-non-2-enyl 6-bromohexanoate p2->l1 l2 Incubate (1-4 hours) l1->l2 q1 Quench Reaction (e.g., DTT) l2->q1 pu1 Purify (Desalting/Dialysis) q1->pu1 a1 Analyze (SDS-PAGE, MS) pu1->a1

Caption: Workflow for in-solution protein labeling.

Reaction Mechanism

reaction_mechanism Protein_Cys Protein-Cys-SH Labeled_Protein Protein-Cys-S-R Protein_Cys->Labeled_Protein Nucleophilic Attack Probe This compound (R-Br) Probe->Labeled_Protein Bromide HBr

Caption: Alkylation of a cysteine residue.

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the molar excess of the labeling reagent.

    • Increase the reaction time or temperature.

    • Ensure that disulfide bonds are fully reduced if cysteine labeling is desired.

    • Optimize the reaction pH (a slightly basic pH of 7.5-8.5 will favor deprotonation of the cysteine thiol, increasing its nucleophilicity).

  • Protein Precipitation:

    • The labeling reagent is hydrophobic; high concentrations may cause protein aggregation. Reduce the concentration of the labeling reagent.

    • Ensure the organic solvent concentration (from the probe stock solution) is low in the final reaction mixture (typically <5%).

  • Non-specific Labeling:

    • Decrease the reaction time or molar excess of the probe.

    • Lower the reaction pH to decrease the reactivity of other nucleophilic residues like lysine.

Conclusion

This compound is a versatile tool for the covalent modification of proteins. The protocols provided herein offer a starting point for researchers to label their proteins of interest. Optimization of the reaction conditions is often necessary to achieve the desired labeling efficiency and specificity for a particular protein. Successful labeling can be confirmed by standard analytical techniques, providing valuable insights for researchers in basic science and drug development.

References

Application of (Z)-non-2-enyl 6-bromohexanoate in live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: (Z)-non-2-enyl 6-bromohexanoate (B1238239)

Topic: Potential Application of (Z)-non-2-enyl 6-bromohexanoate in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a biotin (B1667282) analogue that can be utilized as a protein cross-linking agent.[1] Its unique characteristic of binding less tightly to biotin-binding proteins, such as avidin (B1170675) and streptavidin, allows for easy displacement by biotin.[1] This property of reversible binding presents a potential application in advanced live-cell imaging techniques, particularly for dynamic studies requiring temporal control of fluorescent labeling. This document outlines a potential application and theoretical protocols for the use of a fluorescently labeled version of this compound in live-cell imaging.

Principle of Application

The proposed application leverages the reversible binding of a fluorescently conjugated this compound (herein referred to as "Probe-6BH") to streptavidin-tagged proteins of interest within living cells. A protein of interest (POI) is first genetically fused to streptavidin and expressed in the cells. The cells are then incubated with Probe-6BH, which binds to the streptavidin-POI, rendering it fluorescent. Due to the probe's moderate affinity, the fluorescent signal can be subsequently displaced by introducing a high concentration of biotin, allowing for pulse-chase experiments or the study of protein dynamics post-labeling.

Quantitative Data Summary

The following tables present hypothetical performance data for a fluorescent conjugate of this compound (Probe-6BH) based on typical characteristics of reversible binding probes used in live-cell imaging. These values should be considered as a starting point for experimental optimization.

Table 1: Recommended Staining Parameters for Probe-6BH

ParameterRecommended ValueNotes
Cell Type Mammalian cells (e.g., HEK293, HeLa)Optimization may be required for different cell lines.
Probe-6BH Concentration 1-10 µMStart with 5 µM and optimize based on signal-to-noise.
Incubation Time 15-30 minutesLonger times may increase non-specific binding.
Incubation Temperature 37°CMaintain physiological conditions.
Wash Steps 2-3 times with pre-warmed PBS or mediaEssential for removing unbound probe.
Displacing Agent Biotin---
Biotin Concentration 100-500 µMA significant excess is needed for rapid displacement.

Table 2: Photophysical & Performance Characteristics (Hypothetical)

PropertyValueNotes
Excitation Wavelength (Max) Dependent on attached fluorophoree.g., ~488 nm for a fluorescein (B123965) conjugate
Emission Wavelength (Max) Dependent on attached fluorophoree.g., ~520 nm for a fluorescein conjugate
Signal Half-life (in presence of Biotin) 5-15 minutesCharacterizes the kinetics of displacement.
Cell Permeability Moderate to HighThe ester moiety may enhance membrane passage.
Cytotoxicity (at 10 µM) Low (<10% decrease in viability over 24h)Should be empirically determined for the cell line in use.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Streptavidin-Tagged Proteins

This protocol describes the general procedure for labeling streptavidin-fusion proteins in live mammalian cells with a hypothetical fluorescent Probe-6BH.

Materials:

  • Mammalian cells expressing a Streptavidin-Protein of Interest (POI) fusion.

  • Culture medium (e.g., DMEM) supplemented with 10% FBS.

  • Phosphate-Buffered Saline (PBS).

  • Probe-6BH stock solution (e.g., 10 mM in DMSO).

  • Imaging dishes or plates (e.g., glass-bottom dishes).

Procedure:

  • Cell Seeding: Seed the cells expressing Streptavidin-POI onto imaging dishes and allow them to adhere and grow to 60-80% confluency.

  • Probe Preparation: Prepare a working solution of Probe-6BH in pre-warmed culture medium to the desired final concentration (e.g., 5 µM).

  • Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the Probe-6BH working solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Signal Displacement with Biotin

This protocol details the steps for displacing the bound Probe-6BH to quench the fluorescent signal.

Materials:

  • Labeled cells from Protocol 1.

  • Biotin stock solution (e.g., 100 mM in PBS or water).

  • Culture medium.

Procedure:

  • Image Baseline: Acquire baseline images of the labeled cells.

  • Prepare Displacement Solution: Prepare a working solution of biotin in pre-warmed culture medium (e.g., 200 µM).

  • Displacement: a. Remove the imaging medium from the cells. b. Add the biotin working solution to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in fluorescence as Probe-6BH is displaced by biotin.

Visualizations

G cluster_cell Cell Membrane POI Protein of Interest Strep Streptavidin Tag POI->Strep fused to Biotin_ext Biotin Strep->Biotin_ext Displaced by Probe Fluorescent Probe-6BH Probe_ext Fluorescent Probe-6BH Probe_ext->Strep Binds reversibly

Caption: Proposed mechanism of reversible labeling.

G A Seed cells expressing Streptavidin-POI B Incubate with Fluorescent Probe-6BH A->B C Wash to remove unbound probe B->C D Image baseline fluorescence C->D E Add excess Biotin D->E F Perform time-lapse imaging to monitor signal decay E->F

Caption: Experimental workflow for pulse-chase imaging.

References

Application Notes: (Z)-non-2-enyl 6-bromohexanoate for the Investigation of Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe designed for the identification and characterization of protein complexes. This molecule incorporates two key features: a (Z)-non-2-enyl group that can act as a recognition element for proteins that bind long-chain unsaturated lipids, and a 6-bromohexanoate group which serves as a reactive moiety for covalent modification of target proteins. The covalent nature of the interaction allows for the capture of both stable and transient protein complexes, which can then be analyzed by downstream proteomic techniques.

Principle and Proposed Mechanism of Action

The utility of (Z)-non-2-enyl 6-bromohexanoate as a chemical probe is predicated on a two-step mechanism. Initially, the long-chain unsaturated nonenyl moiety is hypothesized to facilitate the non-covalent association of the probe with the binding pockets of specific proteins, particularly those involved in lipid metabolism and signaling, such as fatty acid binding proteins (FABPs) or other lipid-sensing proteins. Following this initial binding, the electrophilic 6-bromohexanoate "warhead" can react with proximal nucleophilic amino acid residues (e.g., Cys, His, Lys) on the target protein or its interacting partners, forming a stable covalent bond. This covalent linkage enables the durable labeling and subsequent isolation of the protein and its associated complex. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), utilize similar strategies with electrophilic probes to explore protein function directly in complex biological systems.

Applications

  • Target Identification and Validation: Identification of novel proteins that bind to long-chain unsaturated fatty acid esters.

  • Protein-Protein Interaction Mapping: Elucidation of the composition of protein complexes that are modulated by lipid binding.

  • Drug Discovery: Screening for and characterization of small molecules that may disrupt the formation of specific protein complexes by competing with the probe for binding.

  • Pathway Analysis: Investigation of signaling pathways that are regulated by lipid-protein interactions.

Advantages

  • Covalent Capture: The formation of a covalent bond allows for the isolation of low-affinity or transient protein interactions that might be lost during traditional pull-down experiments.

  • In-situ Labeling: The probe's potential membrane permeability allows for the labeling of proteins within a near-native cellular environment.

  • Specificity: The nonenyl group may confer specificity for a subset of proteins, reducing off-target effects.

Experimental Protocols

Protocol 1: In-situ Protein Labeling in Cultured Cells

This protocol describes the labeling of intracellular proteins with this compound in a mammalian cell line.

Materials:

  • This compound (Probe)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • Protease and phosphatase inhibitor cocktail

  • Cell scrapers

  • Dry ice and ethanol (B145695) bath

Procedure:

  • Cell Culture: Culture cells to ~80-90% confluency in a T75 flask.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Treatment: a. Aspirate the culture medium and wash the cells once with pre-warmed PBS. b. Add fresh serum-free medium to the cells. c. Add the probe to the medium to a final concentration of 10-50 µM. For a negative control, add an equivalent volume of DMSO. d. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Lysis: a. After incubation, aspirate the medium and wash the cells twice with cold PBS. b. Add 1 mL of cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the labeled proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.

Protocol 2: Affinity Purification of Labeled Protein Complexes

For effective affinity purification, a next-generation version of the probe containing a reporter tag like biotin (B1667282) or an alkyne handle for click chemistry would be ideal. This protocol assumes the use of a hypothetical biotinylated version of the probe, "this compound-Biotin".

Materials:

  • Probe-labeled cell lysate (from Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea (B33335) in PBS)

  • Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with PBS.

  • Binding: a. Add 50 µL of the washed bead slurry to 1 mg of the labeled cell lysate. b. Incubate for 1 hour at room temperature with gentle rotation.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL each of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5 minutes with rotation.

  • Elution: a. After the final wash, add 50 µL of Elution Buffer to the beads. b. Incubate at 95°C for 10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the purified protein complexes.

Protocol 3: Sample Preparation for Mass Spectrometry

Procedure:

  • Protein Precipitation: Precipitate the eluted proteins using a methanol-chloroform precipitation method to remove interfering substances.

  • In-solution Digestion: a. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). b. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. c. Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

Data Presentation

Table 1: Hypothetical Quantitative Proteomic Data from Affinity Purification-Mass Spectrometry

Protein IDGene NameFold Change (Probe/Control)p-valueFunction
P05413FABP415.2<0.001Fatty acid binding
Q01469ACSL18.5<0.005Long-chain fatty acid-CoA ligase
P30084HMGCS16.1<0.01Ketogenesis
P14618HSD17B44.3<0.01Peroxisomal beta-oxidation
P04035HMGCR3.8<0.05Cholesterol biosynthesis

Visualizations

G cluster_0 Cell Membrane cluster_1 Covalent Labeling Probe (Z)-non-2-enyl 6-bromohexanoate Target Target Protein (e.g., FABP) Probe->Target Non-covalent binding Complex Protein Complex Target->Complex Interaction LabeledComplex Covalently Labeled Protein Complex Target->LabeledComplex Covalent bond formation (Bromohexanoate reaction)

Caption: Proposed mechanism of protein complex labeling by this compound.

G A 1. Treat Cells with This compound B 2. Cell Lysis and Proteome Extraction A->B C 3. Affinity Purification (e.g., with Streptavidin Beads for a biotinylated probe) B->C D 4. Elution of Protein Complexes C->D E 5. Trypsin Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification and Quantification F->G G cluster_0 Cytoplasm cluster_1 Nuclear Events FA Fatty Acid (or Probe) FABP FABP4 FA->FABP Binding Nucleus Nucleus FABP->Nucleus Translocation PPAR PPARγ Gene Target Gene Expression PPAR->Gene Nucleus->PPAR Activation

Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe with potential applications in chemical biology and drug discovery. Its unique structure, comprising a lipophilic (Z)-non-2-enyl tail and an electrophilic 6-bromohexanoate headgroup, makes it a valuable tool for investigating protein-lipid interactions and for the discovery of novel protein targets. The bromohexanoate moiety can act as a covalent modifier of nucleophilic amino acid residues such as cysteine, lysine, and histidine, enabling its use in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors. This document provides detailed application notes and experimental protocols for the use of (Z)-non-2-enyl 6-bromohexanoate in chemoproteomic workflows.

Principle of Action

This compound functions as a covalent probe that can be used to identify and characterize proteins that interact with lipids or possess a reactive nucleophile within a hydrophobic binding pocket. The (Z)-non-2-enyl group mimics a lipid-like structure, potentially directing the molecule to lipid-binding proteins or enzymes involved in lipid metabolism. Upon binding, the electrophilic 6-bromohexanoate group can covalently react with a nearby nucleophilic amino acid residue, forming a stable thioether or amino-ester bond. This irreversible labeling allows for the subsequent identification and characterization of the target protein.

Applications

  • Activity-Based Protein Profiling (ABPP): this compound can be employed as an activity-based probe to identify novel enzymes with reactive nucleophiles in their active sites. This is particularly relevant for enzymes that process lipid substrates.

  • Covalent Ligand Screening: The compound can be used in fragment-based or high-throughput screening campaigns to identify proteins that are covalently modified, providing starting points for the development of targeted covalent inhibitors.

  • Identification of Lipid-Binding Proteins: Due to its lipid-like tail, this probe can be used to "fish" for and identify proteins that bind to fatty acids or other lipid molecules.

  • Target Validation: Once a protein of interest is identified, this probe can be used to study the functional consequences of covalent modification, aiding in target validation efforts.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound

This table presents illustrative quantitative data that could be generated when characterizing the interaction of this compound with a hypothetical lipid-metabolizing enzyme, "Lipidase X".

ParameterValueExperimental Method
k_inact/K_i 1500 M⁻¹s⁻¹In vitro enzyme kinetics assay
IC₅₀ (30 min pre-incubation) 5.2 µMFluorescence-based activity assay
Target Residue Cys-123Mass Spectrometry (Peptide Mapping)
Cellular Target Occupancy (EC₅₀) 12.5 µMCompetitive ABPP in HEK293T cells

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Representative Protein Hits from a Chemoproteomic Experiment

This table lists potential protein targets that could be identified in a competitive ABPP experiment in a relevant cell line (e.g., a cancer cell line with altered lipid metabolism) using this compound.

Protein TargetUniProt IDFold Enrichment (Probe vs. DMSO)Putative Function
Fatty Acid Binding Protein 5P511608.5Lipid transport
Peroxisome Proliferator-Activated Receptor GammaP372316.2Nuclear receptor, lipid metabolism
Thioesterase Superfamily Member 2Q96B595.8Hydrolase activity
Acyl-CoA Synthetase Long-Chain Family Member 4O604884.1Fatty acid metabolism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In-Solution Protein Labeling with this compound

This protocol describes the labeling of a purified protein or a complex protein lysate in solution.

Materials:

  • Purified protein or cell lysate

  • This compound (stock solution in DMSO)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) for quenching (optional)

  • SDS-PAGE loading buffer

  • Coomassie stain or Western blot reagents

Procedure:

  • Protein Preparation: Prepare the protein sample in Labeling Buffer to a final concentration of 1-2 mg/mL.

  • Probe Addition: Add this compound from the DMSO stock to the protein sample. A typical starting concentration is 10-100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add DTT to a final concentration of 10 mM to quench any unreacted probe.

  • Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the labeled protein sample and heat at 95°C for 5 minutes.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by Coomassie staining or by Western blot using an antibody against the protein of interest or a tag, if applicable. A shift in molecular weight or a decrease in the intensity of the unmodified protein band may indicate covalent labeling.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the cellular targets of this compound in a competitive format using a broad-spectrum covalent probe with a reporter tag (e.g., an alkyne-functionalized probe for click chemistry).

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • This compound

  • Broad-spectrum alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin agarose (B213101) beads

  • Proteomics-grade trypsin

  • Buffers for protein digestion and mass spectrometry analysis

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours in serum-free media.

  • Probe Labeling: Add the alkyne-functionalized covalent probe to the cells at a final concentration of 10-50 µM and incubate for an additional 30 minutes.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Enrichment of Labeled Proteins: Incubate the biotinylated proteome with streptavidin agarose beads to enrich for the labeled proteins.

  • On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. Proteins that show a dose-dependent decrease in labeling by the alkyne probe in the presence of this compound are considered potential targets.

Visualizations

experimental_workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Data Analysis a Treat cells with This compound b Label with alkyne probe a->b c Cell Lysis b->c d Click Chemistry (add biotin-azide) c->d e Streptavidin Enrichment d->e f On-bead Digestion e->f g LC-MS/MS f->g h Identify and Quantify Target Proteins g->h

Caption: Competitive ABPP workflow for target identification.

signaling_pathway Probe (Z)-non-2-enyl 6-bromohexanoate Target Target Protein (e.g., Lipidase X) Probe->Target Covalent Inhibition Target->Inhibition Substrate Endogenous Lipid Substrate Substrate->Inhibition Product Metabolic Product Downstream Downstream Signaling Product->Downstream Inhibition->Product X

Caption: Covalent inhibition of a target protein's signaling.

Conclusion

This compound is a promising chemical probe for the exploration of protein-lipid interactions and the discovery of novel covalent ligands. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and execute experiments aimed at identifying and validating the protein targets of this molecule. Due to the inherent reactivity of the bromohexanoate warhead, appropriate controls and careful optimization of experimental conditions are crucial for obtaining reliable and interpretable results.

Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Mapping Protein Interaction Interfaces

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no specific scientific literature detailing the use of (Z)-non-2-enyl 6-bromohexanoate (B1238239) for mapping protein interaction interfaces. The following application notes and protocols are hypothetical and constructed based on the chemical properties of the molecule and established methodologies for covalent labeling and mass spectrometry-based proteomics. Researchers should exercise caution and perform thorough validation when adapting these protocols for this specific compound.

Introduction

(Z)-non-2-enyl 6-bromohexanoate is a bifunctional molecule containing a terminal bromoalkane, which can serve as a reactive electrophile for covalent modification of nucleophilic amino acid residues on proteins, and a long lipophilic chain. In theory, this compound could be utilized as a chemical probe to map protein interaction interfaces through covalent labeling-mass spectrometry (CL-MS) techniques. The principle of this approach is that residues at a protein-protein interaction interface are shielded from the solvent and, therefore, from modification by a covalent labeling reagent. By comparing the modification pattern of a protein in its free and complexed states, one can identify the residues that are protected upon complex formation, thereby mapping the interaction interface.

Principle of the Method

The workflow for using this compound to map protein interaction interfaces involves several key steps:

  • Incubation: The target protein (in its free form) and the protein complex are incubated separately with this compound. The bromo- moiety can react with nucleophilic residues such as cysteine, histidine, lysine, and methionine.

  • Quenching: The labeling reaction is stopped by adding a quenching reagent.

  • Proteolytic Digestion: The labeled proteins are denatured and digested into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and the specific sites of modification.

  • Data Analysis: The modification data from the free and complexed states of the protein are compared to identify residues with significantly reduced modification in the complexed state. These residues are inferred to be part of the interaction interface.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Covalent Labeling cluster_digestion Sample Processing cluster_analysis Data Acquisition and Analysis p1 Protein A (Free) l1 Incubate with This compound p1->l1 p2 Protein A + Protein B Complex p2->l1 q1 Quench Reaction l1->q1 d1 Denaturation and Reduction q1->d1 d2 Alkylation d1->d2 d3 Proteolytic Digestion (Trypsin) d2->d3 a1 LC-MS/MS Analysis d3->a1 a2 Database Search and Peptide Identification a1->a2 a3 Differential Modification Analysis a2->a3 a4 Interface Mapping a3->a4

Caption: Experimental workflow for mapping protein interaction interfaces.

Detailed Protocols

Protocol 1: Covalent Labeling of Protein Samples

Materials:

  • Purified target protein (Protein A)

  • Purified interacting partner protein (Protein B)

  • This compound stock solution (100 mM in DMSO)

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare two sets of samples:

    • Free Protein A: Dilute Protein A to a final concentration of 10 µM in Labeling Buffer.

    • Protein A-B Complex: Mix Protein A and Protein B in a 1:1.2 molar ratio to a final concentration of 10 µM Protein A in Labeling Buffer. Incubate at room temperature for 30 minutes to allow complex formation.

  • Add this compound to each sample to a final concentration of 1 mM.

  • Incubate the reactions at room temperature for 1 hour with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Proceed immediately to protein digestion (Protocol 2).

Protocol 2: In-solution Protein Digestion

Materials:

  • Labeled protein samples from Protocol 1

  • Denaturation Buffer (8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (100 mM DTT)

  • Alkylating agent (200 mM Iodoacetamide)

  • Trypsin (mass spectrometry grade, e.g., 1 mg/mL stock)

  • Digestion Buffer (50 mM Tris-HCl, pH 8.0)

  • Formic acid

Procedure:

  • Add 4 volumes of Denaturation Buffer to the labeled protein samples.

  • Add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Cool the samples to room temperature. Add the alkylating agent to a final concentration of 20 mM. Incubate in the dark at room temperature for 20 minutes.

  • Dilute the samples 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.

  • Add trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).

  • Incubate at 37°C overnight (12-16 hours).

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide samples using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.

  • Dry the samples in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 75 µm x 15 cm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-40% B over 60 minutes

  • MS1 Resolution: 60,000

  • MS2 Resolution: 15,000

  • Data-Dependent Acquisition: Top 20 most intense precursor ions selected for HCD fragmentation.

Data Analysis:

  • Perform a database search of the raw MS data against a protein sequence database containing the sequences of Protein A and Protein B.

  • Use a search algorithm that allows for variable modifications, specifying the mass shift corresponding to the addition of this compound (minus HBr) on potential nucleophilic residues.

  • Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides.

  • Calculate the change in modification occupancy for each site between the free and complexed states of Protein A.

  • Residues showing a significant decrease in modification in the complexed state are considered to be protected and are likely part of the interaction interface.

Data Presentation

Table 1: Hypothetical Quantitative Data for Protein A Modification

Peptide SequenceModified ResidueModification Occupancy (Free Protein A)Modification Occupancy (Protein A-B Complex)Fold Change (Complex/Free)
ILE-VAL-HIS-SER-GLY-ARGHis-12385%15%0.18
TYR-PHE-CYS-ALA-MET-LYSCys-14592%88%0.96
LEU-GLN-LYS-ASP-PHE-ARGLys-15878%22%0.28
VAL-ALA-MET-PRO-GLN-ILE-LYSMet-18965%60%0.92

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in identifying the interaction interface based on differential modification.

logical_relationship cluster_state Protein State cluster_accessibility Residue Accessibility cluster_modification Covalent Modification cluster_conclusion Conclusion free Free Protein accessible Solvent Accessible free->accessible complex Protein Complex inaccessible Solvent Inaccessible (Buried) complex->inaccessible high_mod High Modification accessible->high_mod low_mod Low Modification inaccessible->low_mod non_interface Non-Interface Residue high_mod->non_interface interface Interaction Interface Residue low_mod->interface

Caption: Logic for identifying interface residues.

Troubleshooting

ProblemPossible CauseSolution
No or low modification observed Reagent is not reactive enough under the experimental conditions.Increase incubation time, temperature, or reagent concentration. Optimize buffer pH.
Target protein has few accessible nucleophilic residues.Use a different covalent labeling reagent with a different reactivity profile.
High background modification Reagent is too reactive, leading to non-specific labeling and protein precipitation.Decrease reagent concentration or incubation time.
Poor sequence coverage in MS Inefficient protein digestion.Optimize digestion protocol (e.g., different enzyme, longer digestion time).
Sample loss during preparation.Use low-binding tubes and optimize desalting protocol.
No significant change in modification between free and complex states The interaction does not significantly alter the accessibility of the modified residues.The probe may not be suitable for this specific protein-protein interaction.
The protein complex is not stable under the labeling conditions.Confirm complex formation by an orthogonal method (e.g., size-exclusion chromatography).

Troubleshooting & Optimization

Technical Support Center: Optimizing (Z)-non-2-enyl 6-bromohexanoate Cross-linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cross-linking efficiency of (Z)-non-2-enyl 6-bromohexanoate (B1238239).

Troubleshooting Guide

This guide addresses common issues encountered during cross-linking experiments with (Z)-non-2-enyl 6-bromohexanoate.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Cross-linking 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. 2. Inactive Cross-linker: Hydrolysis or degradation of the bromohexanoate group. 3. Low Protein Concentration: Insufficient proximity of target residues for cross-linking. 4. Inaccessible Target Residues: Nucleophilic amino acids (e.g., Cysteine, Lysine, Histidine) are buried within the protein structure. 5. Incompatible Buffer Components: Presence of nucleophiles (e.g., Tris, azide) that compete with the protein for reaction.1. Optimization of Reaction Parameters: Systematically vary the pH (6.5-8.5), temperature (4-37°C), and incubation time (30 minutes to overnight). 2. Use Fresh Reagent: Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. 3. Increase Protein Concentration: If possible, increase the concentration of the target protein(s) to favor intermolecular cross-linking. 4. Protein Denaturation/Unfolding: Consider using mild denaturants (e.g., low concentrations of urea (B33335) or guanidinium (B1211019) chloride) to expose buried residues. This should be done with caution to not completely denature the protein. 5. Buffer Exchange: Use a non-nucleophilic buffer such as HEPES, PBS, or bicarbonate/carbonate buffer.
High Levels of Monolinks (Single-sided Reaction) 1. Stoichiometry: Molar excess of the cross-linker. 2. Hydrolysis of the Cross-linker: The bromo- group hydrolyzes after reacting with the first protein.1. Optimize Cross-linker Concentration: Perform a titration experiment to determine the optimal molar ratio of cross-linker to protein. Start with a 10- to 50-fold molar excess and adjust as needed. 2. Control Reaction Time: Shorter incubation times may reduce the chance of hydrolysis.
Protein Aggregation/Precipitation 1. Excessive Cross-linking: High concentrations of the cross-linker can lead to large, insoluble protein aggregates. 2. Hydrophobicity of the Cross-linker: The non-polar nature of the (Z)-non-2-enyl group might reduce the solubility of the modified protein.1. Reduce Cross-linker Concentration: Use a lower molar excess of the cross-linker. 2. Modify Buffer Conditions: Include solubility-enhancing additives like arginine or glycerol (B35011) in the reaction buffer.
Non-specific Cross-linking 1. High Reactivity of the Cross-linker: Reaction with numerous surface-exposed nucleophilic residues.1. Adjust pH: Lowering the pH can decrease the nucleophilicity of certain amino acid side chains (e.g., lysine), potentially increasing specificity. 2. Shorter Reaction Time: Limit the incubation time to favor reactions with the most reactive and proximal residues.
Difficulty in Analyzing Cross-linked Products by Mass Spectrometry 1. Complex Peptide Mixtures: The cross-linker is not cleavable, making the identification of cross-linked peptides challenging. 2. Low Abundance of Cross-linked Peptides: Inefficient cross-linking results in a low signal for the desired products.1. Use Specialized Software: Employ specialized software designed for the analysis of non-cleavable cross-linking data. 2. Enrichment Strategies: Consider using affinity purification methods if one of the protein partners is tagged.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in this compound and which amino acids does it target?

A1: The primary reactive group is the 6-bromohexanoate moiety. The bromine atom is a leaving group that is susceptible to nucleophilic substitution by electron-rich side chains of amino acids. Based on the reactivity of similar alkyl halides, the primary targets are the side chains of Cysteine (thiol group) , which is highly nucleophilic. Other potential targets include the side chains of Lysine (ε-amino group) , Histidine (imidazole ring) , Aspartate (carboxyl group) , Glutamate (carboxyl group) , Serine (hydroxyl group) , Threonine (hydroxyl group) , and Tyrosine (phenolic hydroxyl group) [1]. The reactivity is generally highest with Cysteine.

Q2: What is the role of the (Z)-non-2-enyl group?

A2: The (Z)-non-2-enyl group primarily acts as a spacer arm that separates the reactive bromohexanoate group from a potential second reactive site or serves to modulate the hydrophobicity and conformational flexibility of the cross-linker. The cis-configuration of the double bond will impart a specific bend in the spacer arm. The double bond itself is generally less reactive towards amino acid side chains under typical physiological conditions compared to the alkyl bromide, but it could potentially undergo side reactions under certain conditions (e.g., in the presence of radical initiators, which are not typically used in these experiments).

Q3: How should I prepare and store this compound?

A3: It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared fresh before each experiment to minimize hydrolysis of the bromoalkanoate. For short-term storage, aliquots of the stock solution can be stored at -20°C or -80°C, protected from moisture.

Q4: What are the optimal reaction conditions for cross-linking?

A4: The optimal conditions are highly dependent on the specific proteins being cross-linked. However, a good starting point is:

  • pH: 7.0 - 8.5 (e.g., in HEPES or phosphate (B84403) buffer).

  • Temperature: Room temperature (around 25°C) for 1-2 hours, or 4°C for overnight incubation.

  • Molar Ratio: A 20- to 100-fold molar excess of the cross-linker over the protein. It is crucial to perform optimization experiments by varying these parameters to find the ideal conditions for your specific system.

Q5: How can I quench the cross-linking reaction?

A5: The reaction can be quenched by adding a small molecule with a highly reactive nucleophile to consume the excess cross-linker. Examples include dithiothreitol (DTT) or β-mercaptoethanol if targeting cysteine residues, or a high concentration of a primary amine like Tris or glycine if other nucleophiles are the intended targets.

Experimental Protocols

General Protocol for Protein Cross-linking with this compound

This protocol provides a general starting point. Optimization will be required for specific applications.

Materials:

  • Purified protein(s) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE materials

  • Mass spectrometer and appropriate columns for analysis

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a buffer free of extraneous nucleophiles. If necessary, perform a buffer exchange. The protein concentration should ideally be in the low micromolar range (e.g., 1-10 µM).

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.

  • Cross-linking Reaction: a. Add the desired molar excess of the cross-linker stock solution to the protein sample. For example, to achieve a 50-fold molar excess for a 10 µM protein solution, add the cross-linker to a final concentration of 500 µM. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). Incubate for an additional 15-30 minutes at room temperature.

  • Analyze Results: a. SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to cross-linked species. b. Mass Spectrometry: For detailed analysis of cross-linked sites, the sample can be proteolytically digested (e.g., with trypsin) and analyzed by LC-MS/MS. Specialized software is required for the identification of peptides cross-linked with a non-cleavable reagent.

Data Presentation

The following tables illustrate how to present data from optimization experiments. The values provided are hypothetical and should be replaced with experimental data.

Table 1: Effect of pH on Cross-linking Efficiency

pH Monomer (%) Dimer (%) Higher-order Aggregates (%)
6.585105
7.070255
7.550455
8.0405010
8.5354520
Quantification based on densitometry of SDS-PAGE gel bands.

Table 2: Effect of Cross-linker:Protein Molar Ratio on Cross-linking Efficiency (at pH 7.5)

Molar Ratio (Cross-linker:Protein) Monomer (%) Dimer (%) Higher-order Aggregates (%)
10:190100
25:175205
50:150455
100:1305020
200:1154540
Quantification based on densitometry of SDS-PAGE gel bands.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample 1. Prepare Protein Sample (in nucleophile-free buffer) Add_Crosslinker 3. Add Cross-linker to Protein Protein_Sample->Add_Crosslinker Crosslinker_Stock 2. Prepare Fresh Cross-linker Stock (this compound in DMSO) Crosslinker_Stock->Add_Crosslinker Incubate 4. Incubate (e.g., 1-2h at RT) Add_Crosslinker->Incubate Quench 5. Quench Reaction (e.g., with Tris or DTT) Incubate->Quench SDS_PAGE 6a. SDS-PAGE Analysis Quench->SDS_PAGE MS_Analysis 6b. Mass Spectrometry Analysis Quench->MS_Analysis

Caption: Experimental workflow for protein cross-linking.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein_Nuc Protein with Nucleophilic Residue (Nu:) SN2 Nucleophilic Substitution (SN2 Reaction) Protein_Nuc->SN2 Crosslinker (Z)-non-2-enyl 6-bromohexanoate Crosslinker->SN2 Crosslinked_Protein Cross-linked Protein SN2->Crosslinked_Protein Leaving_Group Bromide Ion (Br-) SN2->Leaving_Group

Caption: Proposed reaction mechanism for cross-linking.

References

Troubleshooting non-specific binding with (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues that may be encountered when using (Z)-non-2-enyl 6-bromohexanoate (B1238239) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-non-2-enyl 6-bromohexanoate and what are its common applications?

This compound is a chemical compound with the CAS number 2230212-02-7.[1][2] It is described as an analogue of Biotin and can be used as a protein cross-linking agent.[1] Its utility has been noted in the preparation of agarose (B213101) matrices for the affinity-based isolation of streptavidin-fluorophore conjugates, as it binds less tightly to biotin-binding proteins like avidin (B1170675) and is easily displaced by Biotin.[1]

Q2: What is non-specific binding and why is it a concern in my experiments?

Q3: What are the primary causes of non-specific binding?

Non-specific binding is often driven by several types of molecular interactions:[3][9]

  • Hydrophobic interactions: The compound may adhere to hydrophobic surfaces on microplates, beads, or other proteins.

  • Ionic or electrostatic interactions: Charged regions of the compound can interact with oppositely charged surfaces or molecules.

  • High analyte concentration: Using an excessively high concentration of this compound can increase the likelihood of low-affinity, non-specific interactions.[10]

Troubleshooting Non-Specific Binding

This section provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your assays.

Initial Assessment of Non-Specific Binding

The first step is to determine the extent of non-specific binding in your current assay setup.

Experimental Protocol: Assessing Non-Specific Binding

  • Negative Control: Prepare a control sample that includes all assay components except the specific target molecule (e.g., uncoated microplate wells, beads without the target protein).

  • Analyte Incubation: Add this compound to these negative control samples at the same concentration used in your experimental samples.

  • Standard Procedure: Follow your standard assay protocol for incubation, washing, and signal detection.

  • Analysis: A high signal in the negative control is a direct indication of non-specific binding to the assay surface or other components.

Strategies to Reduce Non-Specific Binding

Based on the initial assessment, the following strategies can be employed to mitigate non-specific binding.

1. Optimize Blocking Conditions

Blocking unoccupied sites on the assay surface is a critical step to prevent the non-specific adherence of your compound.[6][7][11]

Common Blocking Agents

Blocking AgentTypical ConcentrationBufferNotes
Bovine Serum Albumin (BSA)1-5% (w/v)PBS or TBSA common and effective choice for many applications.[6][11]
Non-fat Dry Milk3-5% (w/v)PBS or TBSA cost-effective alternative, but not suitable for assays with biotin-avidin systems or phosphoprotein detection.[6][8][11]
Casein1-3% (w/v)PBS or TBSCan be useful when working with phosphoproteins.[6]
Polyvinylpyrrolidone (PVP)0.5-2% (w/v)PBS or TBSA synthetic polymer that can be effective, especially for smaller molecules.[11]

Experimental Protocol: Optimizing Blocking

  • Prepare Buffers: Prepare a set of blocking buffers with different blocking agents and concentrations (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in TBST).

  • Block Surface: In a multi-well plate, coat wells with your target, then block different wells with each of the prepared blocking buffers. Include a "no block" control.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Wash: Wash the wells thoroughly with your wash buffer.

  • Add Analyte: Add this compound to all wells at a concentration known to cause non-specific binding.

  • Detect Signal: Follow your standard detection protocol and compare the background signal across the different blocking conditions to identify the most effective one.

2. Modify Assay and Wash Buffers

Adjusting the composition of your buffers can disrupt the forces causing non-specific binding.[3]

Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Detergents
Tween-200.05 - 0.2% (v/v)Reduces hydrophobic interactions.[3][10][12]
Triton X-1000.05 - 0.2% (v/v)Reduces hydrophobic interactions.
Salt Concentration
Sodium Chloride (NaCl)150 mM - 500 mMReduces ionic interactions by shielding charges.[3]

Experimental Protocol: Buffer Optimization

  • Prepare Buffers: Prepare a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20) and another series with varying salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).

  • Run Assay: Using your optimized blocking protocol, perform your assay with these different buffer conditions. Include a blank control (no target) for each buffer.

  • Measure Background: Measure the signal in the blank wells for each buffer condition to determine which composition minimizes non-specific binding without significantly affecting specific binding.

3. Optimize Washing Steps

Insufficient washing can leave unbound this compound in the assay system, contributing to high background.

Troubleshooting Washing Steps

  • Increase Wash Volume: Ensure the entire surface of the well or bead is thoroughly washed.

  • Increase Number of Washes: Increase the number of wash cycles (e.g., from 3 to 5).

  • Increase Incubation Time of Wash: Allow the wash buffer to incubate for a short period (e.g., 1-5 minutes) during each wash step to help dissociate non-specifically bound molecules.

  • Include Detergent in Wash Buffer: Always include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer.[6]

Visualizing Workflows and Logic

Experimental Workflow for Minimizing Non-Specific Binding

G A Start: High Non-Specific Binding Observed B Step 1: Assess Non-Specific Binding (Negative Control Assay) A->B C Step 2: Optimize Blocking Conditions - Test different blocking agents (BSA, Milk, etc.) - Vary concentrations and incubation times B->C D Step 3: Modify Assay & Wash Buffers - Add non-ionic detergents (e.g., Tween-20) - Adjust salt concentration (NaCl) C->D E Step 4: Optimize Washing Protocol - Increase number and volume of washes - Increase wash duration D->E F Step 5: Titrate Compound Concentration - Determine lowest effective concentration E->F G End: Optimized Assay with Low Background F->G

Caption: A systematic workflow for troubleshooting and optimizing assays to reduce non-specific binding.

Troubleshooting Logic Diagram

G Start High Background Signal? NoTargetSignal Signal in 'No Target' Control? Start->NoTargetSignal OptimizeBlocking Optimize Blocking Agent (Concentration, Type, Time) NoTargetSignal->OptimizeBlocking Yes TitrateCompound Is Compound Concentration High? NoTargetSignal->TitrateCompound No ModifyBuffer Modify Assay/Wash Buffer (Add Detergent, Adjust Salt) OptimizeBlocking->ModifyBuffer OptimizeWash Optimize Wash Steps (Increase Volume/Number) ModifyBuffer->OptimizeWash OptimizeWash->TitrateCompound ReduceCompound Reduce Compound Concentration TitrateCompound->ReduceCompound Yes CrossReactivity Potential Cross-Reactivity (Further Investigation Needed) TitrateCompound->CrossReactivity No End Low Background Achieved ReduceCompound->End CrossReactivity->End

Caption: A decision tree for troubleshooting the root causes of high background signals in binding assays.

References

Preventing hydrolysis of (Z)-non-2-enyl 6-bromohexanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of (Z)-non-2-enyl 6-bromohexanoate (B1238239) in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is my (Z)-non-2-enyl 6-bromohexanoate sample degrading?

A: Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the bonds in an ester, resulting in the formation of a carboxylic acid and an alcohol.[1][2] In the case of this compound, this degradation process yields 6-bromohexanoic acid and (Z)-non-2-en-1-ol. This reaction is often catalyzed by the presence of acids (H+) or bases (OH-), and its rate is influenced by factors such as pH, temperature, and the solvent used.[3][4][5] The presence of water is a prerequisite for this reaction to occur.[1][6]

Below is a diagram illustrating the hydrolysis reaction.

HydrolysisReaction cluster_reactants Reactants cluster_products Products Ester This compound P1 Ester->P1 Water Water (H₂O) Water->P1 Acid 6-Bromohexanoic Acid Alcohol (Z)-non-2-en-1-ol P1->Acid P1->Alcohol Catalyst Catalysts (Acid H⁺ / Base OH⁻) Catalyst->P1 Accelerates Reaction

Caption: Hydrolysis of this compound into its constituent acid and alcohol.

Q2: Which experimental factors have the most significant impact on the stability of my compound?

A: The primary factors influencing the rate of hydrolysis are pH, temperature, and the choice of solvent.

  • pH: The rate of ester hydrolysis is directly related to the pH of the solution.[2] It is typically slowest in a neutral to slightly acidic pH range (around pH 4-6) and is significantly accelerated under strongly acidic or, particularly, basic conditions (a reaction often called saponification).[4][7]

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.[4] Therefore, storing solutions at lower temperatures can significantly slow down degradation.

  • Solvent: The polarity of the solvent and its ability to solvate the reactants and the transition state can affect the hydrolysis rate.[8][9] Using anhydrous (dry) aprotic solvents is the most effective way to prevent hydrolysis by eliminating the necessary water reactant.

The following table summarizes the expected impact of these factors on the stability of this compound, based on general principles of ester chemistry.

FactorConditionExpected Impact on Hydrolysis RateStability Recommendation
pH pH < 4Increased (Acid-catalyzed)Avoid strongly acidic conditions.
pH 4 - 6MinimalOptimal Range for Aqueous Buffers.
pH > 7Significantly Increased (Base-catalyzed)Avoid neutral and basic conditions.
Temperature 4°CSlowRecommended for short to medium-term storage.
25°C (RT)ModerateSuitable for short-term experimental use only.
40°CFastAvoid elevated temperatures.
Solvent Aprotic (e.g., Anhydrous DMSO, THF)NegligibleHighly Recommended for Stock Solutions.
Protic (e.g., Methanol, Ethanol)Moderate (can contain water)Use anhydrous grades and limit exposure time.
Aqueous BuffersDependent on pH and TemperatureUse only when necessary for the experiment.

Troubleshooting Guide

Problem: My compound shows significant degradation after being dissolved.

This decision tree can help you troubleshoot the source of hydrolysis and identify a solution.

Troubleshooting Start Start: Compound Degrading CheckSolvent What solvent are you using? Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Organic Organic Solvent CheckSolvent->Organic CheckpH Is the solution pH-controlled? pH_Yes Yes CheckpH->pH_Yes pH_No No CheckpH->pH_No CheckTemp What is the storage/use temperature? Temp_High Above 4°C CheckTemp->Temp_High Temp_Low At or below 4°C CheckTemp->Temp_Low Aqueous->CheckpH Sol_Anhydrous Is the organic solvent anhydrous? Organic->Sol_Anhydrous Sol_Anhydrous_Yes Yes Sol_Anhydrous->Sol_Anhydrous_Yes Sol_Anhydrous_No No Sol_Anhydrous->Sol_Anhydrous_No Sol_Anhydrous_Yes->CheckTemp Sol_Rec2 Solution: Use fresh, anhydrous grade solvents. Store over molecular sieves. Sol_Anhydrous_No->Sol_Rec2 pH_Range What is the pH? pH_Yes->pH_Range pH_Rec1 Solution: Buffer the solution to pH 4-6. pH_No->pH_Rec1 pH_AcidBase Acidic (<4) or Basic (>7) pH_Range->pH_AcidBase pH_Optimal Optimal (4-6) pH_Range->pH_Optimal pH_AcidBase->pH_Rec1 pH_Optimal->CheckTemp Temp_Rec1 Solution: Store solutions at 2-8°C and prepare fresh before use. Temp_High->Temp_Rec1 Sol_Rec1 Solution: Use anhydrous aprotic solvents (e.g., DMSO, THF) for stock solutions. Temp_Low->Sol_Rec1 Final Problem likely resolved. Monitor stability. Sol_Rec1->Final Sol_Rec2->Final pH_Rec1->Final Temp_Rec1->Final

Caption: Troubleshooting decision tree for preventing hydrolysis of the target compound.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the stability of this compound over time.

Objective: To determine the rate of hydrolysis under specific conditions (e.g., in an aqueous buffer at 25°C).

Materials:

  • This compound

  • Anhydrous Acetonitrile (ACN) or DMSO for stock solution

  • Phosphate buffer (pH 5.0, 50 mM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Workflow Diagram:

HPLCWorkflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis HPLC Analysis PrepStock 1. Prepare 10 mg/mL stock in Anhydrous ACN PrepWork 2. Dilute stock to 100 µg/mL in pre-warmed pH 5.0 buffer PrepStock->PrepWork Incubate 3. Incubate at 25°C PrepWork->Incubate Sample 4. Take aliquots at T=0, 1, 2, 4, 8, 24h Incubate->Sample Quench 5. Quench aliquots with equal volume of cold ACN Sample->Quench Inject 6. Inject samples onto C18 column Quench->Inject Analyze 7. Monitor at 210 nm Inject->Analyze Quantify 8. Quantify peak area of parent compound vs. time Analyze->Quantify

References

Technical Support Center: Mass Spectrometry Analysis of (Z)-non-2-enyl 6-bromohexanoate Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of peptides cross-linked with (Z)-non-2-enyl 6-bromohexanoate (B1238239). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-non-2-enyl 6-bromohexanoate and how does it function as a cross-linker?

This compound is a novel heterobifunctional cross-linking agent. The 6-bromohexanoate moiety is an alkylating agent that covalently reacts with nucleophilic amino acid side chains, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and to a lesser extent, the carboxyl groups of aspartate and glutamate, and the amino group of lysine. The (Z)-non-2-enyl group provides a hydrophobic spacer arm. The reactivity of the alkene is generally low under typical biological conditions unless specific activation methods like UV photo-initiation are employed, which is beyond the scope of this guide. This guide will focus on the challenges arising from the bromohexanoate reactivity.

Q2: What is the exact mass of the this compound modification?

The monoisotopic mass of the intact this compound cross-linker is 290.1198 u (for the 79Br isotope) and 292.1177 u (for the 81Br isotope). When it reacts with a peptide, it displaces a hydrogen atom from the reactive amino acid side chain. Therefore, the mass modification to the peptide will be the mass of the cross-linker minus the mass of a proton (H+).

Q3: What are the most common challenges encountered when analyzing peptides cross-linked with this compound?

The most common challenges include:

  • Low reaction efficiency and side reactions: The alkylation reaction may be slow or incomplete, leading to a low yield of cross-linked peptides. Side reactions, such as hydrolysis of the bromoalkane, can also occur.

  • Complex data analysis: As a non-cleavable cross-linker, it creates complex MS/MS spectra containing fragment ions from both cross-linked peptides, which complicates spectral interpretation[1][2].

  • Hydrophobicity of the cross-linked peptides: The long non-enyl chain increases the hydrophobicity of the modified peptides, which can lead to poor solubility, aggregation, and difficult chromatographic separation.

  • Isotopic complexity: The presence of bromine, with its two abundant isotopes (79Br and 81Br), creates a characteristic isotopic pattern that can complicate precursor ion selection and fragment matching if not properly handled by the analysis software[3].

  • Low abundance of cross-linked species: Cross-linked peptides are often present in much lower concentrations than their linear, unmodified counterparts, making their detection and identification challenging[4][5].

Troubleshooting Guides

Problem 1: Low Identification Rate of Cross-Linked Peptides

Symptoms:

  • Few or no cross-linked peptides are identified by the search software.

  • The majority of identified peptides are unmodified or show "dead-end" modifications (the cross-linker is attached to only one peptide).

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Cross-Linking Reaction Optimize the cross-linking reaction conditions, including the molar ratio of the cross-linker to the protein, incubation time, temperature, and pH.
Low Abundance of Cross-Linked Peptides Incorporate an enrichment step after enzymatic digestion to increase the relative concentration of cross-linked peptides. Common methods include size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX)[2][5][6].
Poor Chromatographic Separation Due to the hydrophobicity of the cross-linker, modified peptides may elute very late or not at all from standard reversed-phase columns. Use a shallower gradient for the organic solvent, or a column with a different stationary phase (e.g., a longer alkyl chain or a phenyl-hexyl phase).
Inadequate MS/MS Fragmentation This compound is a non-cleavable cross-linker. Use a higher-energy fragmentation method like HCD (Higher-energy Collisional Dissociation) with stepped collision energy to ensure sufficient fragmentation of both peptide backbones[7][8].
Incorrect Search Parameters Ensure that the mass of the cross-linker and the potential modification sites (e.g., C, H, D, E, K) are correctly specified in the search software. Account for the mass of both bromine isotopes.
Problem 2: Complex and Unassignable MS/MS Spectra

Symptoms:

  • MS/MS spectra are noisy with many unassigned peaks.

  • The search software fails to identify a significant number of high-quality spectra from potential cross-linked peptide precursors.

Possible Causes and Solutions:

CauseRecommended Solution
Chimeric Spectra The MS/MS spectrum is a mixture of fragments from both cross-linked peptides[1]. This is inherent to non-cleavable cross-linkers. Use specialized cross-link analysis software like pLink, xQuest, or MeroX that are designed to handle such complex spectra[2][9][10].
Co-eluting Species A cross-linked peptide precursor may be co-eluting with other peptides of a similar mass-to-charge ratio. Improve chromatographic separation by using a longer column or a shallower gradient.
Low Signal-to-Noise Ratio The low abundance of the cross-linked peptide results in a weak signal[4]. Increase the amount of sample injected or optimize the enrichment protocol.
Bromine Isotopic Pattern The isotopic pattern of bromine-containing fragments can confuse search algorithms that are not configured to handle it. Ensure your software can recognize and correctly assign these isotopic peaks. Some advanced algorithms can use this pattern to their advantage for identifying cross-linker-containing fragments[3].

Experimental Protocols

Protocol 1: In-solution Digestion of Cross-linked Proteins

This protocol describes the enzymatic digestion of a protein sample after cross-linking with this compound.

Materials:

  • Cross-linked protein sample

  • Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 10 mM DTT (Dithiothreitol)

  • Alkylating agent: 55 mM iodoacetamide (B48618)

  • Trypsin (mass spectrometry grade)

  • Quenching solution: 10% formic acid

Procedure:

  • Denaturation and Reduction: Denature the cross-linked protein sample by adding the denaturation buffer. Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C[11].

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide and incubating for 45 minutes in the dark at room temperature.

  • Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column before proceeding to enrichment or LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Cross-linking with This compound p2 Denaturation, Reduction, and Alkylation p1->p2 p3 Tryptic Digestion p2->p3 p4 Desalting p3->p4 p5 Enrichment (SEC/SCX) p4->p5 p6 LC-MS/MS Analysis p5->p6 p7 Database Search (e.g., MeroX, pLink) p6->p7 p8 p8 p7->p8 Validation and Visualization

Caption: General workflow for the analysis of this compound cross-linked peptides.

Troubleshooting Logic

troubleshooting_logic start Low Identification of Cross-Linked Peptides cause1 Inefficient Reaction? start->cause1 cause2 Low Abundance? start->cause2 cause3 Poor Separation? start->cause3 cause4 Incorrect MS/MS or Search Parameters? start->cause4 solution1 Optimize Cross-linking Conditions cause1->solution1 solution2 Enrich Cross-Linked Peptides (SEC/SCX) cause2->solution2 solution3 Adjust LC Gradient or Column cause3->solution3 solution4 Use Stepped HCD & Verify Search Settings cause4->solution4

Caption: Troubleshooting guide for low identification rates of cross-linked peptides.

References

Technical Support Center: Reactions of (Z)-non-2-enyl 6-bromohexanoate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of (Z)-non-2-enyl 6-bromohexanoate (B1238239) with amino acids. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (Z)-non-2-enyl 6-bromohexanoate?

A1: this compound has two primary electrophilic sites that are prone to reaction with nucleophilic amino acid residues:

  • C6-Bromo group: The carbon atom bonded to the bromine is an electrophilic center susceptible to nucleophilic substitution by amino, thiol, and imidazole (B134444) groups of amino acids. This leads to N-alkylation, S-alkylation, or imidazole alkylation.

  • Ester carbonyl group: The carbonyl carbon of the ester is also electrophilic and can be attacked by nucleophiles, primarily amino groups, leading to amide bond formation (aminolysis). This reaction is generally less favorable than alkylation under neutral or slightly basic conditions but can be significant, especially at elevated temperatures.

Q2: Which amino acid residues are most likely to react with this compound?

A2: The reactivity of amino acid side chains is largely dependent on their nucleophilicity, which is influenced by the pH of the reaction medium. The most reactive residues are:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). It will readily react with the bromo-moiety of the molecule in an S-alkylation reaction.

  • Lysine (B10760008): The primary amine (-NH₂) in the side chain of lysine is a strong nucleophile and can react with both the bromo-group (N-alkylation) and the ester group (aminolysis).

  • Histidine: The imidazole ring of histidine can act as a nucleophile, particularly at pH values around its pKa (~6.0), leading to alkylation on one of the ring nitrogens.[1][2]

  • N-terminal amino group: The α-amino group of any amino acid is also a potential nucleophile and can undergo N-alkylation or aminolysis.

Q3: What are the main types of side reactions to expect?

A3: The primary side reactions include:

  • Over-alkylation: The initial N-alkylation product of a primary amine is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, resulting in a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.[3]

  • Amide Formation (Aminolysis): The ester can react with the amino groups of amino acids to form a stable amide bond, cleaving the (Z)-non-2-enyl alcohol. This is more likely to occur at higher temperatures or with prolonged reaction times.

  • Ester Hydrolysis: In aqueous buffers, particularly under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid (6-bromohexanoic acid) and (Z)-non-2-en-1-ol.[4][5][6][7][8][9]

  • Elimination Reaction: The bromohexanoate moiety can undergo an elimination reaction (E2) in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene. This is more of a concern with stronger bases and higher temperatures.

  • Intramolecular Cyclization: If the α-amino group of an amino acid reacts with the bromo-moiety, the resulting secondary amine could potentially act as a nucleophile to attack the ester carbonyl, leading to a cyclic product (a lactam). This is more likely under conditions that favor amide formation.[2][10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and amino acids.

Issue 1: Low Yield of Desired Mono-Alkylated Product

Question: I am observing a low yield of my intended mono-alkylated amino acid, with significant amounts of starting material remaining and/or multiple products detected by LC-MS. What could be the cause and how can I fix it?

Answer:

Possible Cause Troubleshooting Steps
Insufficient Reactivity Increase Temperature: Gently warming the reaction can increase the rate of alkylation. However, be cautious as this can also promote side reactions like amide formation and elimination. • Switch to a More Reactive Halide (if applicable): If you were to synthesize a similar compound, using an iodo-alkane instead of a bromo-alkane would increase the alkylation rate. • Optimize pH: Ensure the pH of the reaction medium is optimal for the nucleophilicity of the target amino acid. For cysteine, a pH around 8-9 will favor the more nucleophilic thiolate form. For lysine, a pH above its side-chain pKa (~10.5) will increase the concentration of the free amine.
Over-Alkylation Use an Excess of the Amino Acid: A 2-5 fold excess of the amino acid can favor the mono-alkylation product by increasing the probability of the bromo-reagent reacting with an un-alkylated amino acid. • Control Stoichiometry: Use a 1:1 or slight excess of the amino acid to the bromo-reagent. Monitor the reaction closely by LC-MS and stop it once the desired product is maximized.
Competing Side Reactions Lower Temperature: If amide formation is a significant side product, reducing the reaction temperature may disfavor this pathway relative to alkylation. • Choose a Milder Base: If elimination is suspected, switch to a less-hindered, weaker base like sodium bicarbonate or DIPEA. • Buffer Selection: Use a buffer system that maintains a stable pH and is not reactive. Phosphate buffers are generally a good choice.
Issue 2: Presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid in the reaction mixture

Question: My analysis shows the presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid. What is causing this and how can I prevent it?

Answer:

Possible Cause Troubleshooting Steps
Ester Hydrolysis Control pH: Avoid strongly acidic or basic conditions. Aim for a pH range of 6-8 if compatible with your desired reaction.[6][9] • Use Anhydrous Solvents (if possible): If the reaction can be performed in an organic solvent, ensure all reagents and glassware are dry to minimize water content.[13] • Limit Reaction Time: Prolonged reaction times in aqueous buffers can lead to significant hydrolysis. Monitor the reaction and work it up as soon as the desired product is formed.
Aminolysis Lower Temperature: Amide formation is often more temperature-dependent than alkylation. Running the reaction at a lower temperature can reduce the rate of aminolysis. • Protect the Amino Group (if applicable): If you are targeting a different functional group on the amino acid (e.g., the thiol of cysteine), protecting the α-amino group can prevent it from reacting with the ester.

Data Presentation

The following table summarizes the expected relative reactivity of different nucleophilic sites on amino acids with the two electrophilic centers of this compound. The reactivity is categorized as High, Medium, or Low and is based on general principles of organic reactivity, as specific kinetic data for this molecule is not available.

Amino Acid Residue Nucleophilic Site Reactivity with Bromo-group (Alkylation) Reactivity with Ester-group (Aminolysis) Key Considerations
CysteineThiol (-SH)HighLowReactivity is highly pH-dependent (increases with pH). S-alkylation is generally much faster than N-alkylation or aminolysis.[14]
Lysineε-Amino (-NH₂)MediumMediumN-alkylation is generally favored over aminolysis at moderate temperatures. Over-alkylation is a significant risk.
HistidineImidazole RingMediumLowReactivity is pH-dependent, peaking around its pKa (~6). Alkylation can occur on either nitrogen of the imidazole ring.[1][2]
N-terminusα-Amino (-NH₂)MediumMediumReactivity is influenced by the specific amino acid and steric hindrance.
Aspartate/GlutamateCarboxylate (-COO⁻)LowLowCarboxylates are weak nucleophiles and unlikely to react under normal conditions.
TyrosinePhenol (-OH)LowLowThe hydroxyl group is a weak nucleophile but can be reactive under strongly basic conditions.
Serine/ThreonineHydroxyl (-OH)LowLowAliphatic hydroxyl groups are generally poor nucleophiles.

Experimental Protocols

The following are illustrative protocols for the reaction of this compound with amino acids, designed to favor specific outcomes.

Protocol 1: Selective S-Alkylation of Cysteine

Objective: To selectively alkylate the thiol group of cysteine while minimizing reactions at the α-amino group.

Materials:

  • N-α-acetyl-L-cysteine

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Acetonitrile (ACN)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve N-α-acetyl-L-cysteine (1.2 equivalents) in the sodium bicarbonate buffer.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of acetonitrile.

  • Add the solution of this compound dropwise to the cysteine solution with vigorous stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Generic Amino Acid

Objective: To achieve mono-N-alkylation of an amino acid at the α-amino group.

Materials:

  • Amino acid of interest (e.g., Glycine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of the amino acid (2.0 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Heat the reaction to 40-50 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After the reaction is complete, cool to room temperature and pour into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Reaction Pathways

Reaction_Pathways Reactants this compound + Amino Acid (H₂N-CHR-COOH) N_Alkylation N-Alkylation Product Reactants->N_Alkylation α- or ε-NH₂ S_Alkylation S-Alkylation Product (Cys) Reactants->S_Alkylation Cys-SH Amide Amide Product Reactants->Amide NH₂ + Heat Hydrolysis Hydrolysis Products Reactants->Hydrolysis H₂O, H⁺ or OH⁻ Elimination Elimination Product Reactants->Elimination Strong Base Over_Alkylation Over-alkylation Product N_Alkylation->Over_Alkylation Excess Reagent Troubleshooting_Workflow Start Low Yield of Desired Product Analysis Analyze Side Products by LC-MS Start->Analysis Overalkylation Over-alkylation Detected Analysis->Overalkylation Multiple alkylations Amide_Formation Amide Formation Detected Analysis->Amide_Formation Ester cleavage Hydrolysis Hydrolysis Detected Analysis->Hydrolysis Ester hydrolysis No_Reaction Starting Material Unchanged Analysis->No_Reaction No conversion Sol_Overalkylation Use excess amino acid Control stoichiometry Overalkylation->Sol_Overalkylation Sol_Amide Lower reaction temperature Amide_Formation->Sol_Amide Sol_Hydrolysis Control pH (6-8) Use anhydrous solvent Hydrolysis->Sol_Hydrolysis Sol_No_Reaction Increase temperature Optimize pH No_Reaction->Sol_No_Reaction

References

Technical Support Center: Optimizing Reactions of (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate (B1238239). The information focuses on optimizing buffer conditions to ensure reaction specificity, stability, and yield.

Troubleshooting Guide

Reactions involving (Z)-non-2-enyl 6-bromohexanoate can be sensitive to pH and buffer composition. The ester and bromo- functionalities are susceptible to hydrolysis and side reactions under non-optimal conditions. This guide outlines common problems, their potential causes, and solutions.

Table 1: Troubleshooting Common Issues in this compound Reactions

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, leading to the formation of (Z)-non-2-en-1-ol and 6-bromohexanoic acid.[1][2][3][4][5]Maintain a neutral to slightly acidic pH (6.0-7.0) using a suitable buffer system (e.g., phosphate (B84403) or MES buffer). Avoid strong acids or bases.[6][7][8][9]
Side Reactions at the Bromo- group: The bromo- group is a leaving group and can participate in nucleophilic substitution or elimination reactions, especially in the presence of strong nucleophiles or bases.Use a non-nucleophilic buffer. If a nucleophilic buffer is required for the reaction, consider protecting the bromo- group if possible.
Isomerization of the Alkene: The (Z)-configuration of the double bond may isomerize to the more stable (E)-configuration under certain conditions, such as exposure to acid, base, or heat.Run the reaction at the lowest effective temperature and maintain strict pH control. Use a buffer to prevent significant pH fluctuations.
Formation of Impurities Hydrolysis Products: Presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid or its salt.As above, maintain a neutral to slightly acidic pH. Analyze the reaction mixture at different time points to monitor the formation of hydrolysis products.
Elimination Products: Formation of an alkene from the bromo-functionalized chain due to basic conditions.Avoid basic buffers (pH > 8.0). Consider using a buffer with a pKa near the desired reaction pH to ensure maximum buffering capacity.[7][10]
Buffer-Related Adducts: The buffer components may react with the substrate.Select a buffer that is inert to the reactants and products. Perform a control reaction with the buffer and substrate in the absence of other reagents to check for reactivity.
Inconsistent Reaction Rates Poor pH Control: The reaction rate may be highly dependent on pH. Fluctuations in pH can lead to inconsistent results.[8]Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[10] The concentration of the buffer may need to be optimized.[9]
Temperature Fluctuations: Reaction rates are sensitive to temperature changes.Ensure precise temperature control throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for reactions with this compound?

A1: The ideal pH range will depend on the specific reaction being performed. However, to minimize ester hydrolysis, a neutral to slightly acidic pH (6.0-7.0) is generally recommended.[4] It is crucial to experimentally determine the optimal pH for your specific transformation by screening a range of buffered conditions.

Q2: Which buffer systems are recommended?

A2: The choice of buffer is critical. Here are some recommendations:

  • Phosphate Buffers (e.g., Sodium Phosphate): Effective in the pH range of 6.0-8.0. They are generally non-nucleophilic and widely used.

  • MES (2-(N-morpholino)ethanesulfonic acid): A non-nucleophilic buffer suitable for a pH range of 5.5-6.7.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Useful for maintaining pH in the range of 6.8-8.2.

Avoid buffers containing primary or secondary amines if your reaction is sensitive to nucleophiles.

Q3: How does buffer concentration affect the reaction?

A3: The buffer concentration, or capacity, is the measure of the buffer's ability to resist pH changes.[10] A higher buffer concentration will provide better pH control, which is important for reactions that produce or consume acids or bases. However, excessively high concentrations can sometimes interfere with the reaction or complicate product isolation. A typical starting concentration is 50-100 mM, which can be optimized as needed.

Q4: Can the solvent system affect the buffer's performance?

A4: Yes, the pKa of a buffer can change in the presence of organic co-solvents. If your reaction is not purely aqueous, it is important to measure and adjust the pH of the final reaction mixture. The choice of solvent can also influence the solubility and reactivity of your substrate.

Q5: How can I test the stability of this compound under different buffer conditions?

A5: Before running your reaction, it is advisable to perform stability tests.[11] Incubate your compound in the chosen buffer systems at the intended reaction temperature. Monitor the stability over time using techniques like TLC, HPLC, or NMR to detect any degradation or isomerization.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a general method for screening different buffer conditions to optimize a hypothetical nucleophilic substitution reaction at the bromo- position of this compound.

Materials:

  • This compound

  • Nucleophile of interest

  • Buffer stock solutions (e.g., 1 M Sodium Phosphate pH 6.0, 6.5, 7.0, 7.5; 1 M MES pH 6.0, 6.5)

  • Reaction solvent (e.g., Acetonitrile/Water mixture)

  • Reaction vessels (e.g., vials or a multi-well plate)

  • Stirring and temperature control equipment

  • Analytical instruments (e.g., HPLC or GC-MS)

Procedure:

  • Prepare a stock solution of this compound and the nucleophile in the reaction solvent.

  • In separate reaction vessels, add the appropriate volume of each buffer stock solution to achieve the desired final concentration (e.g., 100 mM) and pH.

  • Add the reaction solvent to bring all reactions to the same final volume.

  • Initiate the reactions by adding the stock solution of the substrate and nucleophile to each vessel.

  • Incubate the reactions at the desired temperature with stirring.

  • Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquots (if necessary) and analyze by HPLC or GC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Compare the results across the different buffer conditions to identify the optimal pH and buffer system for your reaction.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solution Implementation start Low Reaction Yield? impurity Impurity Formation? start->impurity No hydrolysis Ester Hydrolysis start->hydrolysis Yes side_reaction Side Reactions (Br) start->side_reaction Yes inconsistent Inconsistent Results? impurity->inconsistent No impurity->hydrolysis Yes impurity->side_reaction Yes isomerization Alkene Isomerization impurity->isomerization Yes buffer_reactivity Buffer Reactivity impurity->buffer_reactivity Yes ph_control Poor pH Control inconsistent->ph_control Yes optimize_ph Optimize pH (6.0-7.0) hydrolysis->optimize_ph side_reaction->optimize_ph inert_buffer Use Non-Nucleophilic Buffer side_reaction->inert_buffer isomerization->optimize_ph low_temp Lower Reaction Temperature isomerization->low_temp buffer_capacity Increase Buffer Capacity ph_control->buffer_capacity buffer_reactivity->inert_buffer control_exp Run Control Experiment buffer_reactivity->control_exp Experimental_Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Execution & Analysis cluster_3 Optimization prep_reagents Prepare Stock Solutions (Substrate, Nucleophile) setup Set up Reactions in Parallel (Different Buffers) prep_reagents->setup prep_buffers Prepare Buffer Stocks (pH 6.0, 6.5, 7.0, 7.5) prep_buffers->setup run_reaction Incubate at Controlled Temp. setup->run_reaction sampling Take Time-Point Aliquots run_reaction->sampling analysis Analyze by HPLC/GC-MS sampling->analysis determine_optimum Determine Optimal Buffer & pH analysis->determine_optimum

References

How to reduce background signal in affinity purification with (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in affinity purification experiments, including those utilizing novel chemical ligands such as (Z)-non-2-enyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background signal in affinity purification?

High background signals typically arise from non-specific binding of contaminating proteins or other molecules to the affinity matrix or the immobilized ligand. This can be caused by a variety of factors including, but not limited to:

  • Hydrophobic interactions: Proteins may non-specifically bind to the matrix or ligand through hydrophobic patches on their surfaces.

  • Ionic interactions: Non-specific binding can occur due to electrostatic interactions between charged molecules and the affinity support.

  • Insufficient washing: Inadequate washing steps may not effectively remove all non-specifically bound molecules.

  • Contaminants in the sample: The presence of highly abundant or "sticky" proteins in the lysate can lead to their co-purification.

  • Inappropriate buffer conditions: The composition of the binding, wash, and elution buffers can significantly influence non-specific binding.

Q2: How can I reduce non-specific binding to the affinity matrix itself?

To minimize background from the matrix, consider the following strategies:

  • Pre-clearing the lysate: Incubate your sample with the unconjugated matrix (beads without the ligand) before performing the affinity purification. This will help to remove proteins that bind non-specifically to the support material.[1]

  • Blocking: Before adding your sample, incubate the affinity matrix with a blocking agent like bovine serum albumin (BSA) or milk protein to saturate non-specific binding sites.

  • Optimizing Buffer Conditions: The inclusion of non-ionic detergents or adjustments in salt concentration within the binding and washing buffers can help to disrupt non-specific interactions.[2]

Q3: What role does the wash buffer composition play in reducing background?

The wash buffer is critical for removing non-specifically bound proteins while preserving the specific interaction between your target protein and the ligand. To optimize your washing steps:

  • Increase the number and duration of washes: This can help to more effectively remove loosely bound contaminants.[1]

  • Increase the stringency of the wash buffer: This can be achieved by:

    • Increasing the salt concentration: This helps to disrupt ionic interactions.[1]

    • Adding non-ionic detergents: Detergents like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions.[3]

    • Including a low concentration of a competing agent: For instance, in His-tag purification, a low concentration of imidazole (B134444) in the wash buffer can help to elute weakly bound contaminants.[4]

Q4: Can the elution conditions contribute to a high background signal?

Yes, if the elution conditions are too harsh, they can cause both the target protein and non-specifically bound proteins to be released from the matrix. To address this:

  • Use a competitive eluent: If possible, use a specific competitor molecule to elute your target protein. This is generally a gentler method than changing pH or ionic strength.[5]

  • Optimize the concentration of the eluting agent: If using a denaturant or changing the pH, perform a gradient elution to determine the optimal concentration or pH that elutes your target protein with minimal contaminants.[3][6]

  • Neutralize fractions immediately: If using a low pH elution buffer, it is important to immediately neutralize the collected fractions to prevent denaturation of the target protein.[7]

Q5: There is no information available for affinity purification with (Z)-non-2-enyl 6-bromohexanoate. Where do I start?

When working with a novel ligand like this compound, a systematic approach to optimization is crucial. Since specific protocols are unavailable, you should start by applying general principles of affinity chromatography. Begin with standard physiological buffer conditions (e.g., PBS) and systematically vary parameters such as pH, salt concentration, and the addition of detergents to identify the optimal conditions for specific binding and minimal background. It is also advisable to perform control experiments with an unconjugated matrix to assess the level of non-specific binding to the support itself.

Troubleshooting Guides

Problem 1: High Background Signal in Eluted Fractions

This is one of the most common issues in affinity purification. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow

start High Background Signal preclear Pre-clear lysate with unconjugated matrix start->preclear optimize_wash Optimize Wash Buffer preclear->optimize_wash increase_stringency Increase Wash Stringency (Salt, Detergent) optimize_wash->increase_stringency blocking Implement Blocking Step (e.g., BSA) increase_stringency->blocking elution Optimize Elution Conditions blocking->elution gradient_elution Use Gradient Elution elution->gradient_elution competitive_elution Use Competitive Eluent gradient_elution->competitive_elution check_ligand Assess Ligand Density competitive_elution->check_ligand low_background Low Background Achieved check_ligand->low_background

Caption: Troubleshooting high background signals.

Detailed Steps:

  • Pre-clear Lysate: Before the main purification, incubate your cell lysate with the affinity matrix that has not been coupled to this compound. This will remove proteins that bind non-specifically to the matrix.

  • Optimize Wash Buffer:

    • Increase Wash Volume and Number: Start by increasing the volume of your wash buffer and the number of wash steps.

    • Increase Stringency: If the background is still high, modify your wash buffer. You can increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) to disrupt ionic interactions. Adding a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce hydrophobic interactions.[1][3]

  • Implement a Blocking Step: Before applying your lysate, incubate the affinity matrix with a solution of a blocking agent like 1% BSA in your binding buffer for 1 hour at 4°C.

  • Optimize Elution:

    • If using a non-specific elution method like a pH shift, try a gradient elution to find the "sweet spot" where your protein of interest elutes with minimal contaminants.[6]

    • If the chemical properties of this compound allow, consider using a soluble form of the ligand or a structural analog as a competitive eluent for a more specific and gentle elution.

Problem 2: Target Protein is Lost During Washing Steps

If you find that your target protein is being washed away along with the contaminants, your wash conditions may be too stringent.

Troubleshooting Workflow

start Target Protein in Wash Fractions reduce_stringency Decrease Wash Stringency (Lower Salt/Detergent) start->reduce_stringency check_binding_buffer Verify Binding Buffer pH and Composition reduce_stringency->check_binding_buffer incubation_time Increase Incubation Time for Binding check_binding_buffer->incubation_time flow_rate Decrease Flow Rate During Binding incubation_time->flow_rate target_retained Target Protein Retained flow_rate->target_retained

Caption: Retaining the target protein during washes.

Detailed Steps:

  • Decrease Wash Stringency: Reduce the concentration of salt or detergent in your wash buffer incrementally until your target protein is no longer detected in the wash fractions.

  • Verify Binding Buffer: Ensure the pH and composition of your binding buffer are optimal for the interaction between your target protein and this compound. Deviations from the optimal pH can weaken the specific interaction.

  • Increase Incubation Time: Allow more time for your sample to incubate with the affinity matrix to ensure complete binding of your target protein.

  • Decrease Flow Rate: If performing the purification on a column, reduce the flow rate during sample application to allow for sufficient interaction time between the target protein and the immobilized ligand.

Experimental Protocols

Protocol 1: Optimization of Wash Buffer Stringency

This protocol describes a method for testing different wash buffer compositions to reduce non-specific binding.

  • Prepare a set of wash buffers with varying salt and detergent concentrations. For example:

    • Wash Buffer A: 150 mM NaCl, 0.05% Tween-20 in PBS

    • Wash Buffer B: 300 mM NaCl, 0.05% Tween-20 in PBS

    • Wash Buffer C: 500 mM NaCl, 0.05% Tween-20 in PBS

    • Wash Buffer D: 150 mM NaCl, 0.1% Tween-20 in PBS

  • Equilibrate four small aliquots of your affinity resin with your binding buffer.

  • Incubate each aliquot with your cell lysate under your standard binding conditions.

  • Wash each aliquot with one of the prepared wash buffers (A-D). Collect the wash fractions.

  • Elute the bound proteins from each aliquot using your standard elution buffer.

  • Analyze the wash and elution fractions for each condition by SDS-PAGE and Western blotting to determine which wash buffer provides the best balance of removing contaminants while retaining your target protein.

Protocol 2: Pre-clearing Lysate to Reduce Non-specific Binding
  • Prepare an aliquot of the unconjugated affinity matrix (the same volume as you will use for the actual purification).

  • Equilibrate the unconjugated matrix with your binding buffer.

  • Add your cell lysate to the equilibrated unconjugated matrix and incubate for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge the mixture to pellet the matrix.

  • Carefully collect the supernatant. This is your pre-cleared lysate.

  • Proceed with your affinity purification using the pre-cleared lysate and your this compound-conjugated matrix.

Data Presentation

When optimizing your affinity purification protocol, it is helpful to present your data in a clear and organized manner. The following tables are examples of how you might summarize your findings.

Table 1: Effect of Wash Buffer Composition on Protein Purity

Wash BufferSalt (NaCl) Conc.Detergent (Tween-20) Conc.Target Protein in Eluate (Relative Units)Background Signal (Relative Units)
A150 mM0.05%10080
B300 mM0.05%9540
C500 mM0.05%8015
D150 mM0.1%9030

Table 2: Impact of Blocking Agent on Non-specific Binding

ConditionBlocking AgentTarget Protein in Eluate (Relative Units)Background Signal (Relative Units)
No BlockNone10095
BSA1% BSA9825
Milk5% Non-fat Milk9730

Signaling Pathways and Workflows

The following diagram illustrates the general workflow of an affinity purification experiment, highlighting the key stages where optimization can be applied to reduce background signals.

cluster_prep Preparation cluster_binding Binding cluster_washing Washing cluster_elution Elution cluster_analysis Analysis lysate Cell Lysate Preparation binding Incubate Lysate with Matrix lysate->binding matrix_prep Matrix Equilibration matrix_prep->binding wash Wash to Remove Non-specific Binders binding->wash elution Elute Target Protein wash->elution analysis SDS-PAGE / Western Blot elution->analysis

Caption: General affinity purification workflow.

References

Common pitfalls to avoid when using (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-non-2-enyl 6-bromohexanoate (B1238239)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate. The information is structured to address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound at low temperatures, ideally -20°C, under an inert atmosphere such as argon or nitrogen. It should be protected from light and moisture to prevent degradation of the ester and isomerization of the double bond.

Q2: I am observing the formation of an impurity with a similar mass in my reaction. What could be the cause?

A2: A common impurity observed is the isomerized product, (E)-non-2-enyl 6-bromohexanoate. The (Z)-alkene can isomerize to the more stable (E)-alkene, especially in the presence of acid, base, or upon exposure to heat or light. It is crucial to maintain neutral and mild reaction conditions to minimize this side reaction.

Q3: Can I use protic solvents for my reaction involving this compound?

A3: The use of protic solvents such as methanol (B129727) or water is generally not recommended. These solvents can lead to solvolysis of the bromohexanoate moiety, resulting in the formation of undesired byproducts. Additionally, the presence of acidic or basic impurities in the solvent can promote ester hydrolysis. Aprotic solvents like THF, DMF, or acetonitrile (B52724) are preferred.

Q4: My nucleophilic substitution reaction is showing low yield. What are the potential reasons?

A4: Low yields in nucleophilic substitution reactions can be attributed to several factors. Steric hindrance at the electrophilic carbon can slow down the reaction. Additionally, the nucleophile might be basic enough to cause elimination (E2) as a side reaction, leading to the formation of an alkene. It is also possible that the starting material has degraded due to improper storage or handling.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

If you are experiencing lower than expected yields in a nucleophilic substitution reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow:

start Low Reaction Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Impurity/Stoichiometry Issue check_side_reactions Analyze for Side Products (e.g., Elimination, Isomerization) check_conditions->check_side_reactions Conditions as Planned check_conditions->optimize Suboptimal Conditions check_side_reactions->optimize Side Products Detected success Improved Yield optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Degradation of Starting Material Analyze the starting material by ¹H NMR or GC-MS to check for impurities or degradation products.Use freshly purified this compound for the reaction. Ensure proper storage at -20°C under an inert atmosphere.
Suboptimal Reaction Temperature Run small-scale reactions at a range of temperatures (e.g., 0°C, RT, 40°C) and monitor the progress.Adjust the temperature based on the results. For many substitution reactions, gentle heating may be required, but be mindful of potential side reactions at higher temperatures.
Inappropriate Solvent Ensure the chosen solvent is aprotic and dry. Protic or wet solvents can lead to side reactions.Switch to a dry, aprotic solvent such as THF, acetonitrile, or DMF.
Elimination Side Reaction Analyze the crude reaction mixture for the presence of alkene byproducts using ¹H NMR or GC-MS.Use a less basic nucleophile if possible. Alternatively, run the reaction at a lower temperature to favor substitution over elimination.
Issue 2: Isomerization of the (Z)-Double Bond

The (Z)-geometry of the double bond is often crucial for the biological activity of a molecule. Its isomerization to the (E)-isomer is a common pitfall.

Potential Degradation Pathways:

Z_isomer (Z)-non-2-enyl 6-bromohexanoate E_isomer (E)-isomer Z_isomer->E_isomer Heat, Acid, or Base hydrolysis_product 6-bromohexanoic acid + (Z)-non-2-en-1-ol Z_isomer->hydrolysis_product Water/Acid/Base solvolysis_product (Z)-non-2-enyl 6-alkoxyhexanoate Z_isomer->solvolysis_product Alcohol Solvent

Validation & Comparative

A Comparative Guide to Biotin Analogues: Focus on (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction, with its remarkably high affinity, is a cornerstone of modern biotechnology. However, the near-irreversibility of this bond can be a limitation in applications requiring the release of a labeled molecule. This has spurred the development of various biotin (B1667282) analogues with modified binding properties. This guide provides a detailed comparison of (Z)-non-2-enyl 6-bromohexanoate (B1238239), also known as desthiobiotin, with other key biotin analogues, offering insights into their performance based on available experimental data.

Introduction to (Z)-non-2-enyl 6-bromohexanoate (Desthiobiotin)

This compound, more commonly referred to as desthiobiotin, is a sulfur-free analogue of biotin.[1] This structural modification results in a significantly lower binding affinity for avidin (B1170675) and streptavidin compared to native biotin, making it an ideal tool for applications where reversible binding is desired.[2][3][4] Desthiobiotin-labeled molecules can be readily displaced from streptavidin or avidin by the addition of an excess of free biotin under gentle, physiological conditions.[2][3][4]

Performance Comparison of Biotin Analogues

The primary characteristic that differentiates biotin analogues is their binding affinity to streptavidin and avidin. This property dictates their suitability for various applications, from stable, long-term immobilization to gentle elution in affinity chromatography.

Quantitative Comparison of Binding Affinities

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor; a lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for several biotin analogues with streptavidin.

Biotin AnalogueDissociation Constant (Kd) for StreptavidinKey FeaturesReference(s)
Biotin ~1 x 10⁻¹⁵ MExtremely strong, essentially irreversible binding.[5][6]
This compound (Desthiobiotin) ~1 x 10⁻¹¹ MReversible binding, easily displaced by biotin.[6][7]
Iminobiotin pH-dependentStrong binding at pH > 9, weak binding at neutral pH.
N-ethylbiotin ~1 x 10⁻⁹ MReversible binding.
Biotin Carbamate ~1.7 x 10⁻¹⁰ MReversible binding.[5]
Biotin Carbonate ~6.7 x 10⁻⁶ MWeaker reversible binding.[5]

Experimental Protocols

To aid researchers in evaluating and selecting the appropriate biotin analogue for their specific needs, this section provides detailed methodologies for key comparative experiments.

Experimental Protocol: Competitive Binding Assay for Determining Relative Affinity

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the relative binding affinities of different biotin analogues to streptavidin.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated horseradish peroxidase (Biotin-HRP)

  • Biotin and biotin analogue standards of known concentrations

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the streptavidin-coated wells three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of biotin and the biotin analogues to be tested.

    • In separate tubes, mix a constant concentration of Biotin-HRP with each dilution of the biotin standards and biotin analogue solutions.

    • Add 100 µL of these mixtures to the respective wells of the streptavidin-coated plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Wash the wells five times with wash buffer to remove unbound reagents.

  • Detection:

    • Add 100 µL of HRP substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the competitor (biotin or biotin analogue) concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the Biotin-HRP binding) for each analogue.

    • A lower IC50 value indicates a higher binding affinity.

Experimental Protocol: Protein Labeling Efficiency Assay

This protocol outlines a general method to compare the efficiency of different biotin analogues in labeling a target protein.

Materials:

  • Target protein (e.g., IgG antibody)

  • NHS-ester activated forms of biotin and biotin analogues

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-2 mg/mL.

  • Biotinylation Reaction:

    • Dissolve the NHS-ester of each biotin analogue in an anhydrous solvent like DMSO to a stock concentration of 10 mM.

    • Add a specific molar excess (e.g., 20-fold) of the activated biotin analogue to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Remove excess, unreacted biotin analogue using a desalting column or by dialysis against PBS.

  • Protein Concentration Measurement: Determine the concentration of the labeled protein using a standard protein assay.

  • Quantification of Biotinylation:

    • Perform the HABA assay according to the manufacturer's instructions to determine the molar ratio of biotin analogue to protein.

    • The HABA dye binds to the biotin-binding sites of avidin, producing a colorimetric signal. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.

  • Comparison: Compare the moles of biotin analogue incorporated per mole of protein for each analogue tested. A higher ratio indicates greater labeling efficiency under the tested conditions.

Visualizing Biological Context and Experimental Workflows

Biotin's Role in Cellular Metabolism

Biotin is an essential cofactor for several carboxylase enzymes that play critical roles in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The following diagram illustrates the central role of biotin in these metabolic pathways.

Biotin_Metabolism Biotin's Role as a Cofactor in Carboxylation Reactions cluster_cytosol Cytosol cluster_mito Mitochondria ACC Acetyl-CoA Carboxylase (ACC) Pyruvate_C Pyruvate Carboxylase (PC) Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC (Biotin-dependent) Glucose_cyto Glucose_cyto Oxaloacetate->Glucose_cyto Gluconeogenesis AcetylCoA AcetylCoA MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC (Biotin-dependent) Fatty_Acids Fatty_Acids MalonylCoA->Fatty_Acids Fatty Acid Synthesis Glucose Glucose Glucose->Pyruvate Glycolysis PCC Propionyl-CoA Carboxylase (PCC) MCC Methylcrotonyl-CoA Carboxylase (MCC) PropionylCoA PropionylCoA MethylmalonylCoA MethylmalonylCoA PropionylCoA->MethylmalonylCoA PCC (Biotin-dependent) SuccinylCoA SuccinylCoA MethylmalonylCoA->SuccinylCoA MethylcrotonylCoA MethylcrotonylCoA MethylglutaconylCoA MethylglutaconylCoA MethylcrotonylCoA->MethylglutaconylCoA MCC (Biotin-dependent) Amino_Acids Amino Acid Catabolism (e.g., Leu, Ile, Val) Amino_Acids->PropionylCoA Amino_Acids->MethylcrotonylCoA TCA_Cycle TCA_Cycle SuccinylCoA->TCA_Cycle TCA Cycle Biotin Biotin Biotin->ACC Biotin->Pyruvate_C Biotin->PCC Biotin->MCC

Caption: Biotin acts as a crucial cofactor for key carboxylase enzymes in both the cytoplasm and mitochondria.

Experimental Workflow for Comparing Biotin Analogues

The following diagram outlines a logical workflow for the comprehensive comparison of different biotin analogues.

Biotin_Analogue_Comparison_Workflow Workflow for Comparative Analysis of Biotin Analogues cluster_synthesis Analogue Preparation cluster_binding Binding Affinity Characterization cluster_labeling Protein Labeling Performance cluster_application Application-Specific Evaluation A1 Synthesize/Obtain Biotin Analogues A2 Activate for Labeling (e.g., NHS ester) A1->A2 B1 Competitive Binding Assay (e.g., ELISA) A1->B1 B2 Surface Plasmon Resonance (SPR) A1->B2 C1 Label Target Protein A2->C1 B3 Determine Kd and IC50 B1->B3 B2->B3 Result Comparative Performance Data B3->Result C2 Purify Labeled Protein C1->C2 C3 Quantify Labeling Efficiency (e.g., HABA assay) C2->C3 D1 Cell Staining & Imaging C3->D1 D2 Affinity Purification C3->D2 D3 Western Blotting C3->D3 C3->Result D1->Result D2->Result D3->Result

Caption: A systematic workflow for the evaluation of biotin analogues, from synthesis to application-based performance.

Conclusion

This compound (desthiobiotin) stands out as a valuable biotin analogue for applications requiring reversible binding and gentle elution. Its significantly lower, yet still specific, affinity for streptavidin and avidin allows for the effective capture and subsequent release of target molecules. While its protein labeling efficiency is reported to be comparable to biotin for many applications, researchers should carefully consider the specific requirements of their experiments. For applications demanding the strongest possible interaction, biotin remains the gold standard. However, for techniques such as affinity purification of sensitive protein complexes, desthiobiotin and other reversible binding analogues offer a significant advantage by preserving the integrity and function of the isolated molecules. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and selection of the most suitable biotin analogue for your research needs.

References

A Comparative Guide to Crosslinking Chemistries: Haloalkanoate-Based Alkylating Agents vs. NHS-Ester Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and stable linking of biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of crosslinker dictates the specificity, stability, and overall success of the conjugation strategy. This guide provides an objective comparison between two major classes of crosslinking reagents: haloalkanoate-based alkylating agents and N-hydroxysuccinimide (NHS)-ester-based acylating agents. While the specific compound (Z)-non-2-enyl 6-bromohexanoate (B1238239) is not documented as a standard crosslinking agent, we will explore the advantages of the broader class of haloalkanoate and haloacetamide crosslinkers that it represents.

Introduction to Crosslinking Chemistries

Haloalkanoate/Haloacetamide Crosslinkers are alkylating agents that form stable covalent bonds primarily with nucleophilic sulfur atoms in the thiol groups of cysteine residues.[1][2] This reaction proceeds via an SN2 nucleophilic substitution, resulting in a robust thioether linkage.[3] Common examples of reactive groups in this class include iodoacetamides and bromoacetamides.[3]

NHS-Ester Crosslinkers are acylating agents, and they represent one of the most widely used classes of crosslinkers in bioconjugation. They react with primary amines, found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4] This reaction is a nucleophilic acyl substitution.[4]

Key Performance Metrics: A Head-to-Head Comparison

The selection of a crosslinker is contingent on the specific application, the available functional groups on the biomolecules, and the desired stability of the resulting conjugate. The following table summarizes the key performance characteristics of haloalkanoate/haloacetamide and NHS-ester crosslinkers.

FeatureHaloalkanoate/Haloacetamide CrosslinkersNHS-Ester Crosslinkers
Target Functional Groups Primarily Sulfhydryls (-SH) on Cysteine residues.[1]Primary Amines (-NH₂) on Lysine residues and N-terminus.
Reaction Chemistry S-alkylation via SN2 reaction.[1]Acylation via Nucleophilic Acyl Substitution.[4]
Bond Formed Stable Thioether bond.[5]Stable Amide bond.
Reaction pH (Optimal) 6.5 - 7.5[5]7.0 - 9.0
Specificity High for Cysteine, which is a less abundant amino acid, leading to more specific and controlled conjugation.[5]Reacts with multiple lysine residues and the N-terminus, which are generally more abundant, potentially leading to a heterogeneous product.[1]
Potential Off-Target Reactivity Can react with methionine, histidine, and lysine at higher pH and concentrations.[1][3]Susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction and reduces efficiency.[4]
Stability of Resulting Linkage Thioether bonds are generally stable under a wide range of physiological conditions.[4]Amide bonds are highly stable under physiological conditions.[6]

Advantages of Haloalkanoate-Based Crosslinkers

The primary advantage of haloalkanoate and haloacetamide crosslinkers lies in their specificity . Cysteine is a relatively low-abundance amino acid, allowing for more controlled and site-specific crosslinking.[5] This is particularly beneficial in applications where precise control over the conjugation site is critical, such as in the creation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).

Furthermore, the reaction conditions for haloalkanoate-based crosslinkers are generally mild and proceed efficiently at neutral pH, which can be advantageous for sensitive proteins. The resulting thioether bond is highly stable , ensuring the integrity of the bioconjugate in vivo.[4]

Limitations and Considerations

While highly specific for cysteine, haloalkanoate-based crosslinkers can exhibit off-target reactivity with other nucleophilic amino acid residues, such as methionine and histidine, particularly at higher pH values.[1] It is also crucial to ensure that free cysteine residues are available for conjugation, which may require a reduction step to break existing disulfide bonds.[5]

Experimental Protocols

General Protocol for Cysteine Alkylation using a Homobifunctional Bromoacetamide Crosslinker (e.g., 1,2-Bis(bromoacetylamino)ethane - BBAE)

Materials:

  • Protein sample in a non-amine, non-thiol containing buffer (e.g., Phosphate Buffer Saline (PBS), pH 7.2).

  • Bromoacetamide crosslinker (e.g., BBAE).

  • Anhydrous DMSO or DMF to dissolve the crosslinker.

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP) - Optional, for reducing disulfide bonds.

  • Alkylation quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Desalting column for buffer exchange and removal of excess reagents.

Procedure:

  • Protein Preparation: If necessary, treat the protein with a reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature) to reduce disulfide bonds and expose free cysteine residues. Remove the reducing agent using a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve the bromoacetamide crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample at a 20- to 50-fold molar excess over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 50 mM) to consume any unreacted crosslinker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer.

General Protocol for Amine Acylation using a Homobifunctional NHS-Ester Crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer), pH 7.0-9.0.

  • NHS-ester crosslinker (e.g., DSS).

  • Anhydrous DMSO or DMF to dissolve the crosslinker.

  • Quenching reagent (e.g., Tris or Glycine buffer, pH 7.5).

  • Desalting column for buffer exchange and removal of excess reagents.

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample at a 20- to 50-fold molar excess over the protein. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM). Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer.

Visualizing the Chemistries

Crosslinker_Comparison cluster_0 Haloalkanoate/Haloacetamide Crosslinking cluster_1 NHS-Ester Crosslinking Protein_Cys Protein with Cysteine (-SH) Thioether_Bond Stable Thioether Bond (Protein-S-Linker) Protein_Cys->Thioether_Bond Alkylation (pH 6.5-7.5) Halo_Crosslinker Bromo- or Iodo- Crosslinker Halo_Crosslinker->Thioether_Bond Protein_Lys Protein with Lysine (-NH2) Amide_Bond Stable Amide Bond (Protein-NH-CO-Linker) Protein_Lys->Amide_Bond Acylation (pH 7.0-9.0) NHS_Crosslinker NHS-Ester Crosslinker NHS_Crosslinker->Amide_Bond

Caption: Reaction schemes for haloalkanoate and NHS-ester crosslinkers.

Experimental_Workflow start Start: Protein Sample prep Protein Preparation (e.g., Reduction for -SH availability) start->prep crosslinking Add Crosslinker (Haloalkanoate or NHS-Ester) prep->crosslinking incubation Incubation (Controlled Time & Temperature) crosslinking->incubation quenching Quench Reaction (Add excess Cys or Tris) incubation->quenching purification Purification (Dialysis or Desalting Column) quenching->purification end End: Purified Bioconjugate purification->end

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

Both haloalkanoate/haloacetamide and NHS-ester crosslinkers are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages. NHS-esters are a robust and widely used option for targeting abundant primary amines, leading to high yields of conjugate formation. However, the lack of site-specificity can be a drawback in certain applications.

In contrast, haloalkanoate-based crosslinkers offer a more targeted approach by reacting specifically with less abundant cysteine residues. This allows for the generation of more homogeneous and precisely defined bioconjugates. The choice between these two chemistries should be guided by the specific goals of the research or drug development project, taking into account the properties of the biomolecules to be conjugated and the desired characteristics of the final product.

References

Cross-validation of (Z)-non-2-enyl 6-bromohexanoate results with co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical case study exploring the validation of (Z)-non-2-enyl 6-bromohexanoate's interaction with Protein X using Co-Immunoprecipitation.

In drug discovery and chemical biology, identifying the cellular targets of small molecules is a critical step. Initial high-throughput screening methods often yield numerous potential interactions. However, these initial "hits" require rigorous validation to confirm a direct and specific interaction within a cellular context. This guide provides a comparative overview of an initial affinity pull-down screening approach and a subsequent validation using co-immunoprecipitation (Co-IP), using the hypothetical interaction between the small molecule (Z)-non-2-enyl 6-bromohexanoate (B1238239) and a putative target, Protein X.

This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for validating small molecule-protein interactions, ensuring the reliability of subsequent research and development efforts.

From Initial Hit to Validated Interaction

The journey from identifying a potential small molecule-protein interaction to confirming it involves a multi-step process. An initial screen, such as an affinity pull-down assay, can identify proteins that bind to an immobilized form of the small molecule. However, this in vitro method may not fully represent the complexities of the cellular environment. Therefore, a secondary, in-cell validation method like co-immunoprecipitation is essential to confirm the interaction in a more physiologically relevant setting.[1][2]

Hypothetical Scenario:

An affinity pull-down assay using a biotinylated version of this compound identified "Protein X" as a potential binding partner from a cell lysate. To validate this finding, a co-immunoprecipitation experiment will be performed.

Comparative Analysis of Techniques

FeatureAffinity Pull-Down Assay (Initial Screen)Co-Immunoprecipitation (Validation)
Principle A "bait" molecule (biotinylated small molecule) is immobilized on a solid support (streptavidin beads) to capture "prey" proteins from a lysate.[3][4]An antibody targets a specific protein ("bait"), pulling it down from a lysate along with its interacting partners ("prey").[1][5]
Primary Goal To identify potential protein binders to a small molecule from a complex mixture.To confirm a specific protein-protein or small molecule-protein interaction within a cellular context.[1]
Experimental Setup In vitro; relies on a modified (e.g., biotinylated) small molecule.In situ or in vivo; uses antibodies to target the endogenous protein.
Key Reagents Biotinylated small molecule, streptavidin-coated beads, cell lysate.Specific primary antibody against the target protein, Protein A/G beads, cell lysate.[5]
Data Output Identification of pulled-down proteins (e.g., by mass spectrometry or Western blot), semi-quantitative enrichment levels.Detection of the co-precipitated protein or small molecule (by Western blot or other detection methods), confirming the interaction.
Potential for False Positives Higher, due to non-specific binding to the beads or the linker.Lower, as it relies on the specificity of the antibody-protein interaction.

Experimental Protocols

Initial Screen: Affinity Pull-Down Assay

This protocol describes a typical affinity pull-down assay to identify protein interactors for a small molecule.

A. Biotinylation of this compound:

The 6-bromohexanoate moiety of the compound serves as a linker for biotinylation. This can be achieved by reacting it with a biotin (B1667282) derivative containing a nucleophilic group, such as biotin-amine, to form a stable bond.

B. Affinity Pull-Down Protocol:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer. Wash the beads multiple times to remove preservatives and equilibrate them.[6]

  • Immobilization of Biotinylated Compound: Incubate the washed beads with the biotinylated this compound to allow for the high-affinity interaction between biotin and streptavidin.

  • Cell Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue under non-denaturing conditions to preserve protein complexes.

  • Incubation: Add the cell lysate to the beads coated with the biotinylated compound. Incubate with gentle rotation to allow for the interaction between the compound and its target proteins.

  • Washing: Pellet the beads and wash them extensively with a wash buffer to remove non-specifically bound proteins.[3]

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with free biotin or by using a denaturing elution buffer.[3]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry to identify the interacting proteins.

Validation: Co-Immunoprecipitation (Co-IP)

This protocol details the steps for a Co-IP experiment to validate the interaction between Protein X and this compound.

  • Cell Treatment: Treat cells with this compound. A control group of cells should be treated with a vehicle (e.g., DMSO).

  • Cell Lysis: Lyse the treated and control cells using a gentle lysis buffer that preserves protein-protein interactions.

  • Pre-clearing Lysate (Optional): Incubate the cell lysates with Protein A/G beads to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for Protein X.

    • Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times with a wash buffer to remove non-specifically bound proteins.[5]

  • Elution: Elute the immunoprecipitated protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluates by Western blot.

    • Use an antibody against a tag on the small molecule (if applicable) or a method to detect the small molecule itself to confirm its presence in the immunoprecipitated complex with Protein X.

    • A band corresponding to the tagged small molecule should be present in the lane with the Protein X immunoprecipitation from the treated cells, but not in the control lanes.

Data Presentation

The following table presents hypothetical quantitative data from the two experiments to facilitate comparison.

ExperimentMetricThis compoundNegative ControlResult Interpretation
Affinity Pull-Down Mass Spec Score (Protein X)25815High score suggests significant enrichment of Protein X.
Fold Enrichment (vs. control beads)17.21.0Strong enrichment of Protein X with the biotinylated compound.
Co-Immunoprecipitation Western Blot Band Intensity (Small Molecule)1.5 x 10^5Not DetectedDetection of the small molecule when Protein X is immunoprecipitated confirms their interaction in the cell.
Fold Enrichment (vs. IgG control)12.51.0Specific co-precipitation of the small molecule with Protein X.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the validation logic, the following diagrams are provided.

experimental_workflow cluster_screen Initial Screen: Affinity Pull-Down cluster_validation Validation: Co-Immunoprecipitation Biotinylation Biotinylate This compound Immobilization Immobilize on Streptavidin Beads Biotinylation->Immobilization Incubation1 Incubate Beads with Lysate Immobilization->Incubation1 Lysate_Prep1 Prepare Cell Lysate Lysate_Prep1->Incubation1 Wash1 Wash Beads Incubation1->Wash1 Elution1 Elute Proteins Wash1->Elution1 Analysis1 Mass Spectrometry Identification of Protein X Elution1->Analysis1 Cell_Treatment Treat Cells with This compound Analysis1->Cell_Treatment Hypothesis: Protein X interacts with compound Lysis2 Cell Lysis Cell_Treatment->Lysis2 IP Immunoprecipitate Protein X Lysis2->IP Wash2 Wash Beads IP->Wash2 Elution2 Elute Complexes Wash2->Elution2 Analysis2 Western Blot for Small Molecule Elution2->Analysis2

Caption: Experimental workflow from initial affinity pull-down screening to Co-IP validation.

validation_logic Initial_Hit Initial Hit: This compound binds Protein X in vitro (Affinity Pull-Down) Validation_Question Does this interaction occur in a cellular context? Initial_Hit->Validation_Question CoIP_Experiment Co-Immunoprecipitation: Pull down endogenous Protein X from compound-treated cells Validation_Question->CoIP_Experiment Positive_Result Result: Small molecule is detected in the Protein X immunoprecipitate CoIP_Experiment->Positive_Result Yes Negative_Result Result: Small molecule is NOT detected CoIP_Experiment->Negative_Result No Conclusion_Validated Conclusion: Interaction is validated in a cellular context Positive_Result->Conclusion_Validated Conclusion_Not_Validated Conclusion: Interaction is likely an in vitro artifact or indirect Negative_Result->Conclusion_Not_Validated

Caption: Logical flow of cross-validating an initial screening hit with Co-Immunoprecipitation.

Conclusion

The cross-validation of an initial finding from an affinity pull-down assay with a more physiologically relevant method like co-immunoprecipitation is a crucial step in target validation for small molecules. While the affinity pull-down is a valuable tool for discovery, Co-IP provides the necessary evidence to confirm a direct interaction within the complex cellular milieu. This rigorous, multi-faceted approach ensures a higher degree of confidence in the identified small molecule-protein interaction, paving the way for further mechanistic studies and drug development.

References

A Comparative Guide to Protein Cross-Linking Reagents: Evaluating (Z)-non-2-enyl 6-bromohexanoate Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein cross-linking reagents, with a special focus on the potential utility of the novel, hetero-bifunctional reagent, (Z)-non-2-enyl 6-bromohexanoate (B1238239). We will explore its predicted reactivity in the context of widely-used cross-linkers and provide the necessary experimental frameworks for its quantitative analysis.

Introduction to Quantitative Protein Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein conformations, protein-protein interactions, and the architecture of protein complexes.[1] By covalently linking amino acid residues that are in close proximity, cross-linkers provide distance constraints that are invaluable for structural modeling. Quantitative XL-MS (qXL-MS) further allows for the study of protein dynamics by comparing the abundance of specific cross-links across different states of a protein or protein complex.[2][3]

Comparison of Common Protein Cross-Linking Reagents

The choice of cross-linking reagent is critical and depends on the specific research question, the target amino acids, and the desired spacer arm length. Below is a comparison of several commonly used cross-linking reagents.

ReagentAbbreviationTarget ResiduesSpacer Arm Length (Å)Chemical ClassNotes
Bis(sulfosuccinimidyl)suberateBS3Primary amines (Lys, N-terminus)11.4NHS esterWater-soluble, homobifunctional, amine-reactive.[2]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarboxyls (Asp, Glu) and primary amines (Lys)0CarbodiimideZero-length cross-linker, forms a direct amide bond.
GlutaraldehydeGAPrimary amines (Lys)Variable (polymerizes)AldehydeCan result in a heterogeneous mixture of cross-linked products.
Sulfosuccinimidyl 4,4'-azipentanoatesulfo-SDAPrimary amines and any C-H bond upon UV activation9.2NHS ester & diazirineHeterobifunctional, photo-reactive.
(Z)-non-2-enyl 6-bromohexanoate (Hypothetical) Primary amines (Lys) and Cysteine (Cys) ~15-18 (estimated) Aldehyde & Bromoalkane Novel, hetero-bifunctional reagent with potential for specific, two-stage cross-linking.

In Focus: this compound - A Novel Hetero-bifunctional Cross-Linker

This compound is a novel compound with the potential for highly specific protein cross-linking due to its two distinct reactive groups: an α,β-unsaturated aldehyde and a bromoalkane.

  • Aldehyde Reactivity: The (Z)-non-2-enal moiety can react with primary amines, such as the side chain of lysine (B10760008), to form a Schiff base. This reaction is often reversible but can be stabilized by reduction. The reactivity of aldehydes with amino groups is a known mechanism for protein modification.

  • Bromoalkane Reactivity: The 6-bromohexanoate moiety contains an alkyl bromide, which is a classic electrophile for nucleophilic substitution reactions with thiol groups, such as the side chain of cysteine.

This dual reactivity suggests that this compound can be used as a hetero-bifunctional cross-linker, targeting lysine and cysteine residues. This specificity can be advantageous for mapping interactions between specific protein domains or subunits where these residues are strategically located.

Experimental Protocols

A generalized workflow for quantitative protein cross-linking using a novel reagent like this compound is outlined below. This protocol is adaptable to other cross-linking reagents with appropriate modifications to reaction conditions.

I. Protein Cross-Linking Reaction
  • Protein Preparation: Purify the protein or protein complex of interest to a high degree of homogeneity. Ensure the buffer composition is compatible with the cross-linking chemistry (e.g., avoid primary amines in the buffer when using NHS esters). A common buffer is HEPES or phosphate (B84403) buffer at a pH of 7.4.

  • Cross-Linker Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO) immediately before use.

  • Reaction Incubation: Add the cross-linker to the protein solution at a range of molar excess ratios (e.g., 10:1, 25:1, 50:1 cross-linker:protein) to optimize the cross-linking efficiency. Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small molecule with a reactive group that will consume the excess cross-linker (e.g., Tris or glycine (B1666218) for amine-reactive cross-linkers, dithiothreitol (B142953) (DTT) for thiol-reactive cross-linkers).

II. Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction: Denature the cross-linked protein sample using 8 M urea (B33335). Reduce disulfide bonds with DTT at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Digest the proteins into peptides using a sequence-specific protease such as trypsin overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Fractionation (Optional): For complex samples, fractionate the peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography to reduce sample complexity and improve the identification of cross-linked peptides.[2]

III. LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, XiSearch) to identify the cross-linked peptides from the MS/MS spectra.[1][3] These programs are designed to search for pairs of peptides linked by the mass of the cross-linker.

  • Quantitative Analysis: For quantitative comparisons between different samples (e.g., with and without a ligand), use label-free quantification, stable isotope labeling by amino acids in cell culture (SILAC), or isotope-labeled cross-linkers.[2]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help to visualize the complex workflows in quantitative proteomics and the proposed reaction mechanism of novel cross-linkers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Complex Protein Complex Crosslinking Cross-Linking with This compound Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_MSMS LC-MS/MS Peptide_Mixture->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX, XiSearch) LC_MSMS->Data_Analysis Quantification Quantitative Analysis Data_Analysis->Quantification Structural_Modeling Structural Modeling Quantification->Structural_Modeling

References

(Z)-non-2-enyl 6-bromohexanoate: An Unconventional Candidate for In Vivo Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, in vivo cross-linking has emerged as a powerful technique to capture and identify protein-protein interactions within their native cellular environment. The choice of a suitable cross-linking agent is paramount to the success of these experiments. This guide provides a comparative analysis of the suitability of (Z)-non-2-enyl 6-bromohexanoate (B1238239) for in vivo cross-linking applications, contrasting its theoretical chemical properties with established and widely used cross-linking agents.

Executive Summary

Comparative Analysis of In Vivo Cross-Linking Agents

The efficacy of an in vivo cross-linking agent is determined by several key parameters. The following table provides a comparative overview of (Z)-non-2-enyl 6-bromohexanoate and two commonly used in vivo cross-linkers: formaldehyde (B43269) and Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional NHS-ester.

FeatureThis compound (Theoretical)FormaldehydeDisuccinimidyl suberate (DSS)
Reactive Groups Bromoalkane, Z-AlkeneAldehydeN-hydroxysuccinimide (NHS) esters
Target Residues Potentially nucleophilic residues (e.g., Cys, His, Lys). The alkene is largely unreactive without a specific catalyst.Primarily primary amines (Lys, N-terminus), also reacts with other nucleophiles (e.g., Cys, His, Tyr).Primarily primary amines (Lys, N-terminus).[1]
Reactivity Low. Alkyl halides are generally less reactive towards amines than aldehydes or NHS esters under physiological conditions.High and rapid.High, but susceptible to hydrolysis.[1]
Specificity Low. Potential for side reactions with various nucleophiles.Low. Reacts with a broad range of nucleophiles.High for primary amines at physiological pH.
Cell Permeability Likely permeable due to its lipophilic nature.Readily permeable due to its small size.Permeable. Its water-soluble analog, BS3, is membrane-impermeable.
Reversibility Generally irreversible covalent bond formation.Reversible by heat and low pH.[2]Irreversible amide bond formation.
Spacer Arm Length ~13-15 Å (estimated)1.5 Å (methylene bridge)11.4 Å[3]
Published Use in In Vivo Cross-Linking None found.Extensive.[2][4]Extensive.

Chemical Reactivity and Suitability for In Vivo Cross-Linking

This compound: This molecule contains two potentially reactive sites: a 6-bromohexyl group and a (Z)-non-2-enyl group.

  • Bromoalkane: The primary alkyl bromide can act as an electrophile, reacting with nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, lysine (B10760008) (primary amine). However, the reactivity of alkyl bromides with amines is significantly lower than that of dedicated amine-reactive cross-linkers like NHS esters, especially in the aqueous environment of the cell at physiological pH. This lower reactivity would likely necessitate high concentrations and long incubation times, increasing the probability of off-target effects and cellular toxicity. Furthermore, the resulting thioether or alkylated amine bonds are generally stable and not easily reversible, which can complicate downstream analysis.

  • Z-Alkene: The carbon-carbon double bond is generally unreactive towards biological nucleophiles under normal physiological conditions. While alkenes can participate in photochemical cross-linking reactions, this typically requires the presence of a photosensitizer and UV irradiation, adding another layer of complexity and potential for cellular damage. Without such activation, the alkene moiety is unlikely to contribute to cross-linking.

Alternative In Vivo Cross-Linkers:

  • Formaldehyde: As a small and highly reactive molecule, formaldehyde readily penetrates cell membranes and forms covalent cross-links between nearby nucleophilic groups, primarily primary amines.[2][4] Its short spacer arm (a single methylene (B1212753) group) makes it ideal for capturing very close interactions. The cross-links are also reversible with heat, which is advantageous for subsequent analysis. However, its broad reactivity can lead to a complex mixture of cross-linked products, making data analysis challenging.

  • Disuccinimidyl suberate (DSS): DSS is a homobifunctional cross-linker with two NHS-ester groups that specifically react with primary amines (the ε-amino group of lysine and the N-terminal α-amino group) to form stable amide bonds.[1] Its defined spacer arm of 11.4 Å provides distance constraints for structural modeling. DSS is membrane-permeable, allowing for intracellular cross-linking. The high specificity of NHS esters for amines simplifies the analysis of cross-linked peptides compared to less specific reagents like formaldehyde.

Experimental Protocols

As there are no established protocols for using this compound as an in vivo cross-linker, the following sections detail generalized protocols for the established cross-linkers, formaldehyde and DSS. These protocols typically involve cell culture, cross-linking reaction, quenching, cell lysis, protein digestion, and analysis by mass spectrometry.

General Workflow for In Vivo Cross-Linking

G cluster_cell_culture Cell Culture cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis cell_culture 1. Grow cells to desired confluency wash_cells 2. Wash cells with PBS cell_culture->wash_cells add_crosslinker 3. Add cross-linker solution and incubate wash_cells->add_crosslinker quench 4. Quench reaction add_crosslinker->quench lysis 5. Lyse cells quench->lysis digestion 6. Protein digestion (e.g., with trypsin) lysis->digestion ms_analysis 7. LC-MS/MS analysis digestion->ms_analysis data_analysis 8. Data analysis to identify cross-linked peptides ms_analysis->data_analysis

Caption: A generalized experimental workflow for in vivo cross-linking studies.

Protocol for In Vivo Cross-Linking with Formaldehyde
  • Cell Preparation: Grow cells to approximately 80-90% confluency.

  • Cross-Linking:

    • Wash cells twice with phosphate-buffered saline (PBS), pH 7.4.

    • Add a fresh solution of 1% formaldehyde in PBS to the cells.

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching:

    • Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde.

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and Protein Digestion:

    • Wash cells twice with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software to identify cross-linked peptides.

Protocol for In Vivo Cross-Linking with DSS
  • Cell Preparation: Grow cells to approximately 80-90% confluency.

  • Cross-Linking:

    • Wash cells twice with PBS, pH 7.4.

    • Prepare a fresh stock solution of DSS in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the DSS stock solution to the cells in PBS to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching:

    • Add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Protein Digestion:

    • Wash cells twice with cold PBS.

    • Lyse the cells and proceed with protein digestion as described for the formaldehyde protocol.

  • Analysis:

    • Analyze the peptide mixture by LC-MS/MS and use appropriate software to identify cross-linked peptides.

Signaling Pathways and Logical Relationships

The identification of cross-linked peptides provides distance constraints that can be used to model protein structures and interaction interfaces. The general logic of identifying these cross-links from mass spectrometry data is outlined below.

G cluster_ms Mass Spectrometry cluster_database Database Search cluster_validation Validation and Modeling ms1 MS1: Detect precursor ions of cross-linked peptides ms2 MS2: Fragment precursor ions and detect fragment ions ms1->ms2 database_search Search MS2 spectra against a protein sequence database ms2->database_search identification Identify individual peptides and the cross-linked residues database_search->identification validation Validate identified cross-links identification->validation modeling Use distance constraints for structural modeling validation->modeling

References

Structural analysis of proteins cross-linked with (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Protein Cross-Linking Strategies for Structural Analysis

Disclaimer: As of December 2025, a review of scientific literature did not yield specific data or established protocols for the use of "(Z)-non-2-enyl 6-bromohexanoate" as a protein cross-linker for structural analysis. Therefore, this guide provides a comparison of established alternative heterobifunctional cross-linking strategies commonly employed by researchers, scientists, and drug development professionals to elucidate protein structure and interactions.

The guide focuses on three distinct classes of heterobifunctional cross-linkers, each with unique reactive moieties and applications in structural proteomics. The comparison highlights their mechanisms of action, performance characteristics, and provides generalized experimental protocols.

Comparison of Heterobifunctional Cross-Linking Chemistries

The choice of a cross-linker is critical and depends on the specific protein system, the nature of the interaction being studied, and the available analytical methods. Below is a comparative summary of three widely used heterobifunctional cross-linking strategies.

FeatureAmine-to-Sulfhydryl (e.g., SMCC)Photoreactive (e.g., SDA)Proximity-Enabled (e.g., Haloalkane UAA)
Reactive Group 1 NHS-ester (targets primary amines, e.g., Lysine)NHS-ester (targets primary amines, e.g., Lysine)Genetically encoded haloalkane (e.g., Chloroalkane)
Reactive Group 2 Maleimide (targets sulfhydryls, e.g., Cysteine)Diazirine (non-selectively inserts into C-H and N-H bonds upon UV activation)Cysteine (forms a thioether bond)
Specificity High for specific amino acid side chains.One end is specific, the other is non-specific.High, based on genetic incorporation and proximity.
Control Sequential reaction by controlling pH.Temporal control via UV light activation.Spatial control through genetic encoding.
Advantages Well-established chemistry, predictable cross-links, commercially available.Can capture transient or weak interactions, does not require specific residues at the interaction interface.High specificity, can create irreversible bonds, allows for precise control over the cross-linking site.[1]
Disadvantages Requires accessible Lys and Cys residues, may not be suitable for all protein complexes.Can result in a complex mixture of products, potential for protein damage from UV light.Requires molecular biology expertise for genetic encoding, limited to recombinant protein expression systems.
Typical Spacer Arm Length ~8.3 ÅVariableDefined by the unnatural amino acid side chain length.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involving the compared cross-linking strategies.

Amine-to-Sulfhydryl Cross-Linking using SMCC

This protocol describes a two-step cross-linking procedure, which minimizes the formation of unwanted homodimers.

Materials:

  • Protein A (containing accessible lysines)

  • Protein B (containing an accessible cysteine)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Reaction of Protein A with SMCC:

    • Dissolve Protein A in the conjugation buffer.

    • Add a 10-20 fold molar excess of SMCC to the Protein A solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer. The eluate now contains Protein A-SMCC.

  • Conjugation of Protein A-SMCC with Protein B:

    • Immediately add the purified Protein A-SMCC to Protein B in the conjugation buffer. A molar ratio of 1:1 is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a small molecule containing a free sulfhydryl (e.g., beta-mercaptoethanol).

  • Analysis:

    • The cross-linked product can be analyzed by SDS-PAGE, followed by mass spectrometry to identify the cross-linked peptides.

Photoreactive Cross-Linking using a Diazirine-based Cross-linker

This protocol outlines the general steps for using a heterobifunctional cross-linker with an NHS-ester and a photoreactive diazirine group.

Materials:

  • Protein complex of interest

  • SDA (Succinimidyl-diazirine) cross-linker

  • Reaction Buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)

  • Long-wave UV lamp (350-370 nm)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Labeling with NHS-ester:

    • Incubate the protein complex with the SDA cross-linker in the reaction buffer for 1-2 hours at room temperature in the dark.

    • Remove excess cross-linker using a desalting column.

  • Photo-activation:

    • Place the sample in a UV-transparent cuvette or dish on ice.

    • Irradiate the sample with UV light (350-370 nm) for 5-15 minutes. The optimal time may need to be determined empirically.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample is then typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by LC-MS/MS to identify the cross-linked peptides.[2]

Proximity-Enabled Cross-Linking with Haloalkane Unnatural Amino Acids

This advanced technique requires genetic manipulation to incorporate a reactive unnatural amino acid (UAA).

Materials:

  • Expression vectors for the target protein(s)

  • Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair for the haloalkane UAA

  • Haloalkane UAA (e.g., 4-chloromethyl-L-phenylalanine)

  • Bacterial or mammalian expression system

Procedure:

  • Genetic Encoding:

    • Introduce a TAG codon at the desired site in the gene of the target protein (Protein A) via site-directed mutagenesis.

    • Introduce a cysteine residue at the suspected interacting site in the partner protein (Protein B).

    • Co-transform the expression host with the plasmid for the target protein and the plasmid carrying the orthogonal synthetase/tRNA pair.

  • Protein Expression:

    • Culture the cells in media supplemented with the haloalkane UAA.

    • Induce protein expression. The orthogonal synthetase will incorporate the UAA at the TAG codon site in Protein A.

  • Cross-linking and Analysis:

    • Purify the protein complex. The proximity of the incorporated haloalkane on Protein A to the cysteine on Protein B will result in a spontaneous and irreversible cross-link.[1]

    • The formation of the cross-link can be verified by SDS-PAGE and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the compared cross-linking strategies.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Complex p2 Add Cross-linker p1->p2 p3 Incubation p2->p3 a1 Enzymatic Digestion (e.g., Trypsin) p3->a1 Quench Reaction a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Modeling a2->a3

Caption: General experimental workflow for cross-linking mass spectrometry.

signaling_pathways cluster_smcc Amine-to-Sulfhydryl (SMCC) cluster_sda Photoreactive (SDA) cluster_uaa Proximity-Enabled (UAA) smcc_lys Protein A (Lysine) smcc_cys Protein B (Cysteine) smcc_lys->smcc_cys SMCC sda_lys Protein A (Lysine) sda_any Protein B (Any residue) sda_lys->sda_any SDA + UV light uaa_halo Protein A (Haloalkane UAA) uaa_cys Protein B (Cysteine) uaa_halo->uaa_cys Spontaneous

Caption: Reaction schemes for different heterobifunctional cross-linkers.

References

Safety Operating Guide

Proper Disposal of (Z)-non-2-enyl 6-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (Z)-non-2-enyl 6-bromohexanoate (B1238239). The following procedures are based on established best practices for the management of hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. Adherence to institutional, local, state, and federal regulations is mandatory.

Pre-Disposal Hazard Assessment and Safety Data

Before handling (Z)-non-2-enyl 6-bromohexanoate for disposal, a thorough understanding of its potential hazards is crucial. As a brominated organic compound, it must be treated as hazardous waste. Data from analogous bromohexanoate esters suggest the potential for skin, eye, and respiratory irritation.[2][3][5] Personal Protective Equipment (PPE) is mandatory at all times.

Parameter Information/Guideline Source(s)
Chemical Classification Halogenated Organic Compound / Ester[6]
Potential Hazards Skin Irritation, Serious Eye Irritation/Damage, Respiratory Tract Irritation. May be harmful if swallowed. Some similar esters are flammable.[2][3][4][5]
Required PPE Chemical-resistant gloves (nitrile), safety goggles (or face shield), and a laboratory coat.[5]
Storage for Disposal In a designated, sealed, and clearly labeled "Halogenated Organic Waste" container within a well-ventilated Satellite Accumulation Area.[7][6][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. Do not mix with other waste streams.[3][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][10]
First Aid (Skin) Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][5][10]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][10]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][10]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][6]

Step 1: Waste Segregation and Collection

  • Identify the Waste Stream: This procedure applies to pure this compound, solutions containing it, and any materials (e.g., silica (B1680970) gel, absorbent pads) contaminated with it.

  • Use the Correct Waste Container: Procure a designated "Halogenated Organic Waste" container from your institution's EHS or stockroom. This container must be made of a chemically compatible material (e.g., glass or polyethylene) and be in good condition with a secure, leak-proof screw-top cap.[7]

  • Collect Waste: All waste containing this compound must be placed directly into this container. Use a funnel for liquids to prevent spills. Do not mix with non-halogenated solvents or any other incompatible waste.[6][11]

Step 2: Labeling the Waste Container

  • Proper Identification: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."

  • List Contents: All chemical constituents and their approximate concentrations must be listed on the label. For example:

    • This compound (~10g)

    • Dichloromethane (~500 mL)

Step 3: Storage Prior to Disposal

  • Secure Containment: Keep the waste container securely capped at all times, except when adding waste.[8]

  • Designated Storage Location: Store the container in a designated Satellite Accumulation Area, which should be at or near the point of generation. This area must be well-ventilated, such as inside a chemical fume hood.[7]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time (per institutional policy, often 6-12 months), contact your institution's EHS department to schedule a waste pickup.[7]

  • Manifesting: A hazardous waste manifest will be required for transport. This is typically handled by the EHS department or the licensed disposal vendor.[7]

  • Hand-off: Ensure the container is sealed and properly labeled before handing it off to the disposal personnel.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Is it a Halogenated Organic? ppe->classify yes_container Step 3: Select Container 'Halogenated Organic Waste' classify->yes_container Yes no_container Consult EHS for other waste stream protocols classify->no_container No collect Step 4: Collect Waste (Do not mix incompatibles) yes_container->collect label_waste Step 5: Label Container (Contents, Date, Hazards) collect->label_waste store Step 6: Store Securely (Closed, Ventilated, Secondary Containment) label_waste->store pickup Step 7: Arrange Pickup (Contact EHS/Waste Vendor) store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling (Z)-non-2-enyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (Z)-non-2-enyl 6-bromohexanoate (B1238239). The following information is extrapolated from the SDSs of structurally similar compounds, namely Ethyl 6-bromohexanoate and Methyl 6-bromohexanoate, and should be used as a precautionary guide. It is imperative to handle this compound with care, assuming it may possess similar or additional hazards.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) classification for similar bromohexanoate esters is summarized below.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety Goggles or Face ShieldConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Chemical-resistant GlovesNitrile or neoprene gloves are generally suitable. Consult glove manufacturer for specific chemical compatibility.
Lab CoatTo prevent skin contact with splashes.
Respiratory Fume Hood or RespiratorAll handling of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1][4]

Operational Plan: Weighing and Dissolving the Compound

This protocol details a step-by-step procedure for safely weighing and dissolving this compound.

Objective: To accurately weigh a specific mass of this compound and dissolve it in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent

  • Glass vial or flask with a screw cap

  • Spatula

  • Analytical balance

  • Pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as specified in the table above.

    • Prepare a designated waste container for halogenated organic waste.[5][6]

    • Clean and dry all glassware thoroughly.

  • Weighing:

    • Place a clean, empty vial on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound into the vial using a clean spatula.

    • Securely cap the vial immediately after transfer to minimize the release of vapors.

    • Record the precise weight of the compound.

  • Dissolving:

    • In the fume hood, carefully uncap the vial.

    • Using a pipette, add the calculated volume of the desired solvent to the vial.

    • Immediately recap the vial securely.

    • Gently swirl the vial or use a vortex mixer or magnetic stirrer until the compound is fully dissolved.

  • Post-Procedure:

    • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent in the fume hood. Collect the cleaning solvent as halogenated waste.

    • Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in the designated solid hazardous waste container.

    • Wipe down the work area within the fume hood.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal is crucial to ensure environmental safety and regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Liquid Waste Designated, labeled container for Halogenated Organic Waste .[5][6]Collect all solutions containing this compound and solvents used for cleaning in this container. Do not mix with non-halogenated waste.[7][8]
Solid Waste Labeled, sealed bag or container for Contaminated Solid Waste .Dispose of contaminated gloves, pipette tips, and other disposable materials in this container.
Empty Containers Original container or a designated empty container bin.Triple rinse the empty container with a suitable solvent, collecting the rinsate as halogenated organic waste. Deface the label and dispose of the container according to your institution's guidelines.

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[1][3] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Use absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Assess Hazards (Review SDS of related compounds) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Waste Containers) B->C D Weigh Compound in Fume Hood C->D E Dissolve in Solvent D->E F Perform Experiment E->F G Segregate Halogenated Waste (Liquid & Solid) F->G H Clean Equipment in Fume Hood G->H I Dispose of Waste (Follow Institutional Guidelines) H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.